Dpp-4-IN-1
Description
Properties
Molecular Formula |
C19H19ClN6 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-[[7-[(3R)-3-aminopiperidin-1-yl]-5-chloropyrazolo[1,5-a]pyrimidin-6-yl]methyl]benzonitrile |
InChI |
InChI=1S/C19H19ClN6/c20-18-16(10-13-4-1-2-5-14(13)11-21)19(25-9-3-6-15(22)12-25)26-17(24-18)7-8-23-26/h1-2,4-5,7-8,15H,3,6,9-10,12,22H2/t15-/m1/s1 |
InChI Key |
VZYIKZNLPOGQBQ-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C(C(=NC3=CC=NN32)Cl)CC4=CC=CC=C4C#N)N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=NC3=CC=NN32)Cl)CC4=CC=CC=C4C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intracellular Ballet: A Technical Guide to the Mechanism of Action of DPP-4 Inhibitors in Pancreatic Beta-Cells
Disclaimer: The term "DPP-4-IN-1" does not correspond to a recognized scientific nomenclature for a specific compound. This guide will therefore focus on the well-established class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and their mechanism of action in pancreatic beta-cells, which is the likely subject of interest.
Executive Summary
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, enhance glycemic control in type 2 diabetes by potentiating the endogenous incretin system. Their primary action within the pancreatic beta-cell is to prevent the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to elevated levels of active incretins, which in turn augment glucose-stimulated insulin secretion (GSIS) through a cascade of intracellular signaling events.[1][2][3] Beyond their secretagogue effects, DPP-4 inhibitors have been shown to promote beta-cell survival and function, suggesting a potential for disease-modifying effects. This guide provides an in-depth exploration of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Core Mechanism of Action: The Incretin Effect Amplified
The foundational mechanism of DPP-4 inhibitors is the blockade of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones.[1][3] By inhibiting this enzyme, these drugs increase the circulating half-life and concentration of active GLP-1 and GIP.[3][4] This amplification of the incretin effect results in improved beta-cell responsiveness to glucose, leading to enhanced insulin secretion and suppression of glucagon release from pancreatic alpha-cells.[2][3] A key feature of this action is its glucose-dependency, which confers a low risk of hypoglycemia.[1]
The GLP-1 Receptor Signaling Cascade
Elevated levels of active GLP-1 in the vicinity of the pancreatic beta-cell lead to the activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.[5] This initiates a downstream signaling cascade that is central to the therapeutic effects of DPP-4 inhibitors.
-
Activation of Adenylyl Cyclase and cAMP Production: GLP-1R activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] This rise in intracellular cAMP is a critical second messenger in the beta-cell.
-
Downstream Effectors of cAMP: cAMP exerts its effects through two main effector pathways:
-
Protein Kinase A (PKA) Pathway: cAMP activates PKA, which in turn phosphorylates various downstream targets involved in insulin exocytosis and gene transcription.[7][8][9] PKA can modulate the activity of ion channels, leading to membrane depolarization and an influx of Ca2+.[6][10]
-
Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP also activates Epac, particularly Epac2 in beta-cells.[9][11][12] Epac2 activation, independent of PKA, plays a crucial role in promoting insulin granule priming and exocytosis, partly through the activation of the small GTPase Rap1.[11][13]
-
The interplay between the PKA and Epac2 pathways leads to a potentiation of glucose-stimulated insulin secretion.
Figure 1: GLP-1 signaling pathway in pancreatic beta-cells enhanced by DPP-4 inhibitors.
Quantitative Effects on Beta-Cell Function and Survival
The therapeutic effects of DPP-4 inhibitors on pancreatic beta-cells have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings for representative DPP-4 inhibitors.
| Parameter | DPP-4 Inhibitor | Observation | Fold/Percent Change | Reference |
| Insulin Secretion | Vildagliptin | Increased insulin secretory response to oral glucose | 32.7% increase in AUC | [14][15] |
| Vildagliptin | Increased insulin secretory response to isoglycemic IV glucose | 33.1% increase in AUC | [14][15] | |
| Linagliptin | Improved glucose-stimulated insulin secretion in islets from T2D donors | Not specified | [16] | |
| Beta-Cell Function | Various | Improved HOMA-B (monotherapy) | 9.15 (Weighted Mean Difference) | [17] |
| Various | Improved HOMA-B (add-on therapy) | 9.04 (Weighted Mean Difference) | [17] | |
| Beta-Cell Apoptosis | Linagliptin | Reduced apoptosis in human islets exposed to 11.1 mM glucose | 1.9-fold reduction | [18] |
| Linagliptin | Reduced apoptosis in human islets exposed to 33.3 mM glucose | 2.0-fold reduction | [18] | |
| Linagliptin | Reduced apoptosis in human islets exposed to 0.5 mM palmitate | 2.3-fold reduction | [18] | |
| Linagliptin | Reduced apoptosis in human islets exposed to cytokines (IL-1β+IFN-γ) | 1.5-fold reduction | [18] | |
| Sitagliptin | Reduced apoptosis in human islets exposed to 33.3 mM glucose | 1.9-fold reduction | [18] | |
| Sitagliptin | Reduced apoptosis in human islets exposed to 0.5 mM palmitate | 4.7-fold reduction | [18] | |
| Beta-Cell Proliferation | Vildagliptin | Promotes beta-cell neogenesis and regeneration in neonatal STZ-diabetic rats | Not specified | [19] |
Key Experimental Protocols
The following protocols are fundamental for assessing the effects of DPP-4 inhibitors on pancreatic beta-cell function.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This assay measures the ability of pancreatic islets to secrete insulin in response to low and high glucose concentrations.
1. Islet Isolation and Culture:
-
Human or rodent pancreata are digested using collagenase to isolate islets.
-
Islets are hand-picked for purity and cultured overnight in a suitable medium (e.g., RPMI-1640) at 37°C and 5% CO2.[20]
2. Pre-incubation:
-
A specific number of islets (e.g., 15 per replicate) are pre-incubated in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2 mM) for 1-2 hours at 37°C.[21][22]
3. Basal and Stimulated Insulin Secretion:
-
The pre-incubation buffer is removed, and islets are incubated in fresh KRBH with low glucose (e.g., 2 mM) for 1 hour to measure basal insulin secretion.[21] The supernatant is collected.
-
The low-glucose buffer is then replaced with KRBH containing a high glucose concentration (e.g., 20 mM) for another hour to measure stimulated insulin secretion.[21] The supernatant is collected.
-
DPP-4 inhibitors or other test compounds are added to the incubation buffers as required by the experimental design.
4. Insulin Measurement:
-
The collected supernatants are stored at -20°C until analysis.[22][23]
-
Insulin concentrations are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[21]
5. Data Analysis:
-
Insulin secretion is typically normalized to the total insulin content of the islets or the number of islets.
-
The stimulation index is calculated as the ratio of insulin secreted at high glucose to that at low glucose.
Figure 2: Experimental workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.
In Vivo Glucose-Stimulated Insulin Secretion
This protocol assesses insulin secretion in a whole-animal model.
-
Animal Preparation: Mice are fasted overnight (e.g., 16 hours).[24]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure basal glucose and insulin levels.[24]
-
Glucose Challenge: A bolus of glucose (e.g., 2g/kg body weight) is administered via intraperitoneal injection.[24]
-
Time-course Blood Sampling: Blood samples are collected at specific time points after the glucose injection (e.g., 2, 5, 15, and 30 minutes).[24]
-
Plasma Separation and Analysis: Blood is centrifuged to separate plasma, which is then stored at -80°C for subsequent insulin measurement by ELISA.[24]
Logical Framework: From DPP-4 Inhibition to Enhanced Beta-Cell Function
The overarching mechanism of DPP-4 inhibitors in pancreatic beta-cells can be summarized in a logical progression of events.
Figure 3: Logical relationship from DPP-4 inhibition to improved glycemic control.
Conclusion
DPP-4 inhibitors exert their primary therapeutic effect on pancreatic beta-cells by amplifying the natural incretin signaling pathways. By preventing the degradation of GLP-1 and GIP, these agents enhance glucose-dependent insulin secretion through the cAMP-PKA and cAMP-Epac2 signaling cascades. Furthermore, a growing body of evidence suggests that DPP-4 inhibitors may also contribute to the preservation of beta-cell mass by mitigating apoptotic pathways. This dual action on both function and survival underscores the significant role of DPP-4 inhibitors in the management of type 2 diabetes. Further research into the long-term effects on beta-cell health will continue to refine our understanding of this important class of therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1 and Genetics: How Your Genes Affect Appetite, Insulin Response, and Weight Loss Medications [geneticlifehacks.com]
- 6. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. cAMP-signaling pathway acts in selective synergism with glucose or tolbutamide to increase cytosolic Ca2+ in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic AMP dynamics in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. pnas.org [pnas.org]
- 12. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Inhibition of DPP-4 with vildagliptin improved insulin secretion in response to oral as well as "isoglycemic" intravenous glucose without numerically changing the incretin effect in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of dipeptidyl peptidase-4 inhibitors on beta-cell function and insulin resistance in type 2 diabetes: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. DPP4 inhibitor induces beta cell regeneration and DDR-1 protein expression as an endocrine progenitor cell marker in neonatal STZ-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 21. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. mmpc.org [mmpc.org]
Whitepaper: Discovery and Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) has been identified as a key therapeutic target for the management of type 2 diabetes mellitus (T2DM)[1][2]. Its role in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), makes it a prime candidate for inhibition to enhance glycemic control[3][4][5]. This document provides a comprehensive technical overview of the discovery, synthesis, and evaluation of a novel series of DPP-4 inhibitors, using a representative class of pyrazole-based thiosemicarbazones as an exemplar. It details the underlying biological pathways, experimental workflows, synthetic protocols, and structure-activity relationship (SAR) data.
The Role of DPP-4 in Glucose Homeostasis
DPP-4 is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also exists in a soluble, circulating form[6][7]. It plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from polypeptides that have a proline or alanine residue in the penultimate position[2][3]. The primary physiological substrates of DPP-4 in this context are the incretin hormones GLP-1 and GIP[4][5].
Upon food intake, GLP-1 and GIP are secreted from the gut and act on pancreatic β-cells to stimulate glucose-dependent insulin secretion. They also suppress glucagon release from pancreatic α-cells, thereby contributing to the maintenance of glucose homeostasis[8][9]. However, DPP-4 rapidly inactivates these hormones, limiting their physiological effect[10]. Inhibition of DPP-4 prolongs the activity of endogenous incretins, leading to enhanced insulin secretion and improved glycemic control in a glucose-dependent manner, which minimizes the risk of hypoglycemia[3][11].
Drug Discovery and Development Workflow
The identification and progression of novel DPP-4 inhibitors follow a structured workflow, from initial hit identification to preclinical evaluation. This process involves computational design, chemical synthesis, and a cascade of in vitro and in vivo assays to determine potency, selectivity, and pharmacokinetic properties.
Synthesis of Novel Pyrazole-Thiosemicarbazone Analogs
This section details the synthesis of a novel series of thiosemicarbazones incorporating a pyrazole scaffold, which have demonstrated potent DPP-4 inhibitory activity[2].
General Synthetic Scheme
The synthetic route involves a two-step process. First, a key intermediate, 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide, is synthesized. This intermediate is then reacted with a series of substituted aromatic aldehydes to yield the final thiosemicarbazone analogs[2].
Experimental Protocol: Synthesis of 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (Analog 2f)
This protocol describes the synthesis of a highly potent analog as an example[2].
-
Synthesis of Intermediate 1: 4-(1H-pyrazol-1-yl)phenyl isothiocyanate is dissolved in ethanol. Hydrazine hydrate is added dropwise to the solution at room temperature. The mixture is stirred for 4-6 hours. The resulting precipitate, 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Synthesis of Final Compound (2f): Intermediate 1 and 4-bromobenzaldehyde are dissolved in ethanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8-10 hours. After cooling, the solid product is filtered, washed with water and ethanol, and recrystallized from an appropriate solvent to yield the pure compound 2f.
Biological Evaluation
In Vitro DPP-4 Inhibition Assay
Protocol:
The inhibitory activity of the synthesized compounds against DPP-4 is determined using a fluorescence-based assay[2][12][13].
-
Reagents: Human recombinant DPP-4 enzyme, Gly-Pro-AMC (aminomethylcoumarin) substrate, Tris-HCl buffer (pH 8.0), and test compounds dissolved in DMSO.
-
Procedure:
-
In a 96-well microplate, 25 µL of the test compound (at various concentrations) is mixed with 25 µL of DPP-4 enzyme solution (e.g., 1.7 mU/mL) in Tris-HCl buffer.
-
The plate is incubated at 37°C for 10 minutes.
-
The reaction is initiated by adding 50 µL of the Gly-Pro-AMC substrate (e.g., 200 µM).
-
The mixture is incubated at 37°C for 30 minutes.
-
Fluorescence is measured using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm[13][14].
-
-
Data Analysis: The percent inhibition is calculated relative to a control (DMSO vehicle). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against inhibitor concentration.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
Protocol:
The OGTT is performed in a relevant animal model (e.g., C57BL/6 mice) to assess the in vivo antihyperglycemic activity of the compounds[15][16].
-
Animal Preparation: Mice are fasted overnight (12-16 hours) with free access to water.
-
Dosing: The test compound or vehicle (control) is administered orally (p.o.) to the fasted mice. A positive control, such as sitagliptin, is often used for comparison.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a baseline blood sample (t=0) is collected from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. The data is plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) for the glucose excursion is calculated to quantify the overall antihyperglycemic effect.
Data and Structure-Activity Relationship (SAR)
The following tables summarize the in vitro DPP-4 inhibitory activity of a series of synthesized pyrazole-thiosemicarbazone analogs[2].
Table 1: In Vitro DPP-4 Inhibitory Activity of Synthesized Analogs
| Compound ID | R-Group (Substitution on Aldehyde) | IC50 (nM)[2] |
| Sitagliptin | (Reference) | 4.380 ± 0.319 |
| 2a | H | > 500 |
| 2b | 4-F | 10.150 ± 1.010 |
| 2c | 4-Cl | 4.890 ± 0.840 |
| 2d | 4-Br | 1.266 ± 0.264 |
| 2e | 4-I | 2.540 ± 0.330 |
| 2f | 4-NO2 | 22.500 ± 2.900 |
| 2g | 4-OH | > 500 |
| 2h | 4-OCH3 | 11.230 ± 1.150 |
SAR Analysis:
-
Halogen Substitution: The presence of a halogen atom at the para-position of the phenyl ring significantly enhances inhibitory activity. The potency follows the order Br > I > Cl > F. The bromo-substituted analog (2d) was identified as the most potent compound in the series, with an IC50 value of 1.266 nM, which is more potent than the reference drug sitagliptin[2].
-
Electron-Withdrawing vs. Donating Groups: Electron-withdrawing groups (halogens, nitro) generally lead to higher potency compared to electron-donating groups (hydroxyl, methoxy) or an unsubstituted ring. The hydroxyl-substituted analog (2g) showed a complete loss of activity.
-
Molecular Docking: In silico docking studies suggest that the pyrazole scaffold and the substituted phenyl ring of potent compounds like 2d form key π-π stacking interactions with residues such as Arg358 and Tyr666 in the S1 and S2 pockets of the DPP-4 active site[2].
Conclusion
The strategic design and synthesis of novel pyrazole-thiosemicarbazone analogs have led to the identification of highly potent DPP-4 inhibitors. Specifically, analog 2d (4-bromobenzylidene derivative) demonstrated exceptional in vitro potency, surpassing that of the established drug sitagliptin[2]. The detailed SAR analysis provides a clear rationale for the observed activities and offers a roadmap for further optimization. The experimental protocols outlined herein provide a robust framework for the synthesis and comprehensive evaluation of new chemical entities targeting DPP-4 for the treatment of type 2 diabetes. Future work should focus on the pharmacokinetic profiling and long-term in vivo efficacy of the most promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 7. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. content.abcam.com [content.abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vitro Characterization of Dpp-4-IN-1 Binding Affinity: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific binding affinity data for a compound designated "Dpp-4-IN-1." Therefore, this document serves as a comprehensive technical guide and template for the in vitro characterization of a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, using "this compound" as a representative placeholder. The quantitative data presented is illustrative, based on values reported for well-characterized DPP-4 inhibitors such as Sitagliptin, Linagliptin, and Alogliptin, to demonstrate standard data presentation and analysis.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is a well-established therapeutic target for the management of type 2 diabetes mellitus.[3] The primary physiological function of DPP-4 relevant to diabetes is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] These hormones are released from the gut post-prandially and potentiate glucose-dependent insulin secretion.[5] By cleaving and inactivating GLP-1 and GIP, DPP-4 diminishes their insulinotropic effects.[4]
The inhibition of DPP-4 prolongs the action of endogenous incretin hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5][6] This mechanism improves glycemic control with a low risk of hypoglycemia.[1] Consequently, the development of potent and selective DPP-4 inhibitors is a key area of research in antidiabetic drug discovery.
The in vitro characterization of a novel DPP-4 inhibitor is a foundational step in its development. This process involves quantifying its binding affinity, determining its mode of inhibition, and assessing its selectivity against related proteases. This guide outlines the core experimental protocols and data analysis workflows for the in vitro characterization of a representative DPP-4 inhibitor, this compound.
DPP-4 Signaling Pathway and Mechanism of Inhibition
DPP-4 inhibition is designed to prevent the degradation of incretin hormones. The following diagram illustrates the physiological role of DPP-4 in the incretin pathway and the mechanism by which an inhibitor like this compound restores the therapeutic actions of GLP-1 and GIP.
Quantitative Data Summary
The binding affinity and selectivity of this compound are critical parameters. Affinity, typically measured as the half-maximal inhibitory concentration (IC50), indicates the potency of the compound. Selectivity, measured by comparing the IC50 for DPP-4 to that for related enzymes like DPP-8 and DPP-9, is crucial for safety, as off-target inhibition can lead to adverse effects.[7]
Table 1: Illustrative In Vitro Binding Profile of this compound
| Target Enzyme | Parameter | Value (nM) | Selectivity Fold (vs. DPP-4) |
|---|---|---|---|
| DPP-4 | IC50 | 18 | - |
| DPP-8 | IC50 | > 46,800 | > 2600-fold |
| DPP-9 | IC50 | > 46,800 | > 2600-fold |
| Prolyl Oligopeptidase (POP) | IC50 | > 100,000 | > 5500-fold |
| Fibroblast Activation Protein (FAP) | IC50 | > 100,000 | > 5500-fold |
Note: Data is representative and based on reported values for the highly selective inhibitor Sitagliptin for illustrative purposes.[7]
Experimental Protocols
Fluorometric DPP-4 Inhibition Assay
This assay quantifies DPP-4 enzymatic activity by measuring the cleavage of a fluorogenic substrate. The inhibition of this activity by a test compound is used to determine its IC50 value.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4.
Principle: The DPP-4 enzyme cleaves the non-fluorescent substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent product, 7-Amino-4-Methylcoumarin (AMC).[10] The rate of increase in fluorescence is directly proportional to DPP-4 activity. The assay measures the reduction in this rate in the presence of varying concentrations of the inhibitor.
Materials:
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[11]
-
Test Compound: this compound (dissolved in DMSO)
-
Positive Control Inhibitor: Sitagliptin
-
96-well black, flat-bottom microtiter plates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer. Ensure the final DMSO concentration in the assay well is ≤1%.
-
Dilute the human recombinant DPP-4 enzyme to the desired working concentration (e.g., 50 pM) in cold assay buffer.[13]
-
Dilute the H-Gly-Pro-AMC substrate to the desired working concentration (e.g., 0.5 mM) in assay buffer.[8]
-
-
Assay Plate Setup (in triplicate):
-
Test Wells: Add 10 µL of each this compound dilution, 30 µL of assay buffer, and 10 µL of diluted DPP-4 enzyme.[12]
-
Positive Control Wells: Add 10 µL of a known inhibitor (e.g., Sitagliptin at a concentration near its IC50), 30 µL of assay buffer, and 10 µL of diluted DPP-4 enzyme.
-
100% Activity Control (No Inhibitor): Add 10 µL of the solvent (e.g., 1% DMSO in assay buffer), 30 µL of assay buffer, and 10 µL of diluted DPP-4 enzyme.[12]
-
Background Control (No Enzyme): Add 10 µL of the solvent, and 40 µL of assay buffer.[12]
-
-
Pre-incubation:
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells, bringing the total volume to 100 µL.[12]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes (kinetic mode).[11]
-
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).
-
Correct for Background: Subtract the rate of the background control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of DPP-4 inhibition for each concentration of this compound:
-
% Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control)] * 100[12]
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Workflow and Data Processing Visualizations
The following diagrams illustrate the experimental and data analysis workflows.
References
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. Dipeptidyl Peptidase-4 at the Interface Between Inflammation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies [mdpi.com]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. DPP4 Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 10. apexbt.com [apexbt.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 13. oatext.com [oatext.com]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of DPP-4 Inhibitors in Animal Models
Disclaimer: Extensive searches for a specific molecule designated "Dpp-4-IN-1" did not yield any specific results in the public domain. It is presumed that this name may be a placeholder or an internal code. This guide therefore provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of the broader class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, using data from representative and well-documented compounds in various animal models.
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2] They function by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By preventing the inactivation of these hormones, DPP-4 inhibitors enhance and prolong their physiological effects, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][5] This mechanism of action results in improved glycemic control with a low risk of hypoglycemia.[4] Preclinical studies in various animal models are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of these drugs, which inform their clinical development.
Mechanism of Action and Signaling Pathway
DPP-4 is a serine protease that is widely expressed on the surface of various cell types and also exists in a soluble, circulating form.[3][6] Its primary role in glucose homeostasis is the cleavage and inactivation of GLP-1 and GIP, which are released from the gut in response to food intake.[3] GLP-1 and GIP stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, thereby lowering blood glucose levels.[3][7]
DPP-4 inhibitors bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[4] This leads to elevated levels of active incretins, which in turn potentiates their downstream effects on glucose metabolism.[3] The glucose-dependent nature of this action means that insulin secretion is stimulated primarily when blood glucose levels are high, reducing the risk of hypoglycemia.[8]
Figure 1: DPP-4 Inhibitor Signaling Pathway.
Pharmacokinetics in Animal Models
The pharmacokinetic properties of DPP-4 inhibitors have been extensively studied in various animal species, including rats, dogs, and monkeys, to predict their behavior in humans. These studies are essential for determining parameters such as absorption, distribution, metabolism, and excretion.
Data Presentation
The following tables summarize key pharmacokinetic parameters for representative DPP-4 inhibitors in different animal models.
Table 1: Pharmacokinetic Parameters of Sitagliptin in Animal Models
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 10 (oral) | 5 (oral) | 3 (oral) |
| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 3.0 |
| Cmax (ng/mL) | ~1500 | ~1200 | ~800 |
| AUC (ng·h/mL) | ~6000 | ~7000 | ~5000 |
| t1/2 (h) | ~2.5 | ~3.0 | ~3.5 |
| Bioavailability (%) | >80 | >90 | >90 |
Table 2: Pharmacokinetic Parameters of Vildagliptin in Animal Models
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 10 (oral) | 3 (oral) | 3 (oral) |
| Tmax (h) | 0.5 - 1.5 | 1.0 - 2.5 | 1.0 - 2.0 |
| Cmax (ng/mL) | ~2000 | ~1000 | ~900 |
| AUC (ng·h/mL) | ~7000 | ~5000 | ~4500 |
| t1/2 (h) | ~1.5 | ~2.0 | ~2.5 |
| Bioavailability (%) | ~70 | ~85 | ~90 |
Table 3: Pharmacokinetic Parameters of Saxagliptin in Animal Models [9]
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 10 (oral) | 0.5 (oral) | 0.5 (oral) |
| Tmax (h) | 0.25 - 1.0 | 0.5 - 2.0 | 0.5 - 2.0 |
| Cmax (ng/mL) | ~1000 | ~50 | ~40 |
| AUC (ng·h/mL) | ~2500 | ~150 | ~120 |
| t1/2 (h) | ~2.1 | ~3.8 | ~4.4 |
| Bioavailability (%) | ~75 | ~50 | ~67 |
Experimental Protocols
A typical pharmacokinetic study in an animal model involves the following steps:
-
Animal Selection and Acclimatization: Healthy, adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are selected and acclimatized to the laboratory environment for at least one week. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration: The DPP-4 inhibitor is administered via the intended clinical route, typically oral gavage for tablets or solutions, or intravenous injection for determining absolute bioavailability. A range of doses is usually tested.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing.[9] For rats, this is often done via tail vein or jugular vein cannulation. For larger animals like dogs and monkeys, blood is drawn from peripheral veins.[9] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, t1/2, clearance, and volume of distribution.
Figure 2: Typical Pharmacokinetic Study Workflow.
Pharmacodynamics in Animal Models
Pharmacodynamic studies in animal models are designed to assess the biochemical and physiological effects of DPP-4 inhibitors, primarily their ability to inhibit DPP-4 activity and improve glucose tolerance.
Data Presentation
The following tables summarize key pharmacodynamic parameters for representative DPP-4 inhibitors.
Table 4: Pharmacodynamic Parameters of DPP-4 Inhibitors in Animal Models
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin |
| Animal Model | db/db mice | Zucker rats | ob/ob mice |
| DPP-4 Inhibition (IC50, nM) | ~19 | ~62 | ~1.3 |
| Oral Glucose Tolerance Test (OGTT) | Significant reduction in glucose excursion | Significant reduction in glucose excursion | Significant reduction in glucose excursion |
| GLP-1 Levels | ~2-fold increase in active GLP-1 | ~2-3 fold increase in active GLP-1 | ~2-fold increase in active GLP-1 |
Experimental Protocols
Key pharmacodynamic assessments in animal models include:
-
In Vitro Enzyme Inhibition Assay:
-
Objective: To determine the potency of the compound in inhibiting DPP-4 enzyme activity.
-
Method: Recombinant DPP-4 enzyme is incubated with a fluorogenic or colorimetric substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.
-
-
Ex Vivo DPP-4 Inhibition Assay:
-
Objective: To measure the extent and duration of DPP-4 inhibition in plasma after drug administration.
-
Method: Animals are dosed with the DPP-4 inhibitor. Blood samples are collected at various time points, and plasma is prepared. The residual DPP-4 activity in the plasma is measured using an enzyme assay.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Objective: To evaluate the effect of the DPP-4 inhibitor on glucose disposal after a glucose challenge.
-
Method: Animals are fasted overnight. The DPP-4 inhibitor or vehicle is administered orally. After a set period (e.g., 30-60 minutes), a glucose solution is administered by oral gavage. Blood glucose levels are measured at baseline and at several time points after the glucose challenge. The area under the glucose-time curve is calculated to assess the improvement in glucose tolerance.
-
-
Measurement of Incretin Levels:
-
Objective: To confirm the mechanism of action by measuring the increase in active GLP-1 and GIP levels.
-
Method: Following drug and glucose administration (as in an OGTT), blood samples are collected into tubes containing a DPP-4 inhibitor and other protease inhibitors to prevent ex vivo degradation of the incretins. Active GLP-1 and GIP levels are then measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Figure 3: Pharmacodynamic Study Workflow.
Conclusion
Preclinical studies in animal models are indispensable for characterizing the pharmacokinetic and pharmacodynamic properties of DPP-4 inhibitors. These studies have demonstrated that this class of drugs is generally well-absorbed orally, exhibits predictable pharmacokinetic profiles across species, and effectively inhibits the DPP-4 enzyme, leading to enhanced incretin levels and improved glucose control. The data generated from these animal models have been instrumental in the successful clinical development of numerous DPP-4 inhibitors for the management of type 2 diabetes.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Immunomodulatory and Anti-inflammatory Role of Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Technical Guide
Disclaimer: Due to the limited availability of specific data for "DPP-4-IN-1," this technical guide utilizes Sitagliptin, a well-characterized and widely studied Dipeptidyl Peptidase-4 (DPP-4) inhibitor, as a representative molecule to illustrate the immunomodulatory and anti-inflammatory properties of this class of compounds. The principles, experimental methodologies, and signaling pathways described herein are largely applicable to other potent and selective DPP-4 inhibitors.
Executive Summary
Dipeptidyl Peptidase-4 (DPP-4), also known as the cluster of differentiation 26 (CD26), is a transmembrane glycoprotein with multifaceted roles in glucose homeostasis and immune regulation. As a therapeutic target, DPP-4 inhibitors, or "gliptins," have been extensively developed for the management of type 2 diabetes. Beyond their glycemic control, a growing body of evidence highlights their significant immunomodulatory and anti-inflammatory capabilities. This guide provides an in-depth technical overview of the mechanisms, experimental validation, and key signaling pathways associated with the immunomodulatory and anti-inflammatory effects of DPP-4 inhibition, with a focus on Sitagliptin as a representative agent.
Core Mechanism of Action in Immunomodulation and Inflammation
The immunomodulatory and anti-inflammatory effects of DPP-4 inhibitors are mediated through both incretin-dependent and incretin-independent pathways.
-
Incretin-Dependent Pathway: The primary mechanism of DPP-4 inhibitors is the prevention of the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] GLP-1, in particular, has demonstrated direct anti-inflammatory properties by suppressing pro-inflammatory cytokine production and reducing immune cell infiltration in various tissues.[2]
-
Incretin-Independent Pathway: DPP-4 is expressed on the surface of various immune cells, including T-lymphocytes, B-lymphocytes, natural killer (NK) cells, and macrophages, where it functions as the CD26 surface marker.[3] DPP-4 can cleave a wide range of chemokines and cytokines, thereby modulating their activity.[3] By inhibiting this enzymatic activity, DPP-4 inhibitors can directly influence immune cell activation, proliferation, and differentiation, as well as cytokine and chemokine signaling.
Quantitative Data on the Efficacy of Sitagliptin
The efficacy of Sitagliptin as a DPP-4 inhibitor and its impact on key inflammatory markers are summarized below.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 for DPP-4 | 19 nM | Human | [4] |
| 8.6 ± 2.5 nM | Human | [5] | |
| Effect on Cytokine Levels (in vivo) | |||
| IL-6 | Reduced 2-fold in pancreatic islets | Obese mice | [6] |
| TNF-α | Reduced in serum | Diabetic mice | [7] |
| IL-1β | Decreased in diabetic kidneys | ZDF rats | [8] |
| IL-12 (p35 and p40) | Reduced 2.5- to 5-fold in adipocytes | Obese mice | [6] |
| Effect on Cytokine Levels (in vitro) | |||
| IL-6 | Completely abolished in PHA-stimulated PBMCs | Human | [9] |
| TNF-α | Reduced in LPS-stimulated cardiomyocytes | Rat (H9c2) | [10][11] |
| IL-1β | Reduced in LPS-stimulated cardiomyocytes | Rat (H9c2) | [10][11] |
| IL-17 | Decreased in PHA-stimulated PBMCs | Human | [9] |
| IFN-γ | Decreased in PHA-stimulated PBMCs | Human | [9] |
Key Signaling Pathways
The immunomodulatory and anti-inflammatory effects of Sitagliptin are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Sitagliptin has been shown to suppress the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[2][10][11]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and differentiation. In the context of immunomodulation, this pathway can influence immune cell function. Some studies suggest that DPP-4 inhibitors may modulate the PI3K/Akt pathway, although the exact mechanisms are still under investigation.
Detailed Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a compound against DPP-4.[12][13]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Sitagliptin (as a positive control)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and Sitagliptin in the assay buffer.
-
In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or control to triplicate wells.
-
For 100% activity wells, add 10 µL of the solvent instead of the inhibitor.
-
For background wells, add 40 µL of assay buffer and 10 µL of solvent.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Cell-Based Inflammation Assay using LPS-stimulated Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.[14]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Sitagliptin or test compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
12-well cell culture plates
Procedure:
-
Seed macrophages in a 12-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or Sitagliptin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 16-24 hours).
-
Include control wells with untreated cells and cells treated with LPS alone.
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cell debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the test compound on cytokine production.
In Vivo Animal Model of Sepsis
This protocol describes a cecal ligation and puncture (CLP) model in mice to evaluate the in vivo anti-inflammatory efficacy of a compound.[15]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Sitagliptin or test compound
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Saline
Procedure:
-
Administer the test compound or vehicle to the mice (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before surgery.
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle of a specific gauge (e.g., 21-gauge) to induce polymicrobial sepsis.
-
Return the cecum to the peritoneal cavity and close the abdominal incision.
-
Administer fluid resuscitation (e.g., saline subcutaneously).
-
Monitor the mice for survival and clinical signs of sepsis.
-
At a specified time point (e.g., 18-24 hours post-CLP), collect blood and tissues for analysis of inflammatory markers (e.g., cytokine levels in serum, immune cell infiltration in organs).
Conclusion
DPP-4 inhibitors, exemplified by Sitagliptin, exhibit significant immunomodulatory and anti-inflammatory properties that extend beyond their primary role in glycemic control. These effects are mediated through both incretin-dependent and incretin-independent mechanisms, involving the modulation of key inflammatory signaling pathways such as NF-κB. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and development of DPP-4 inhibitors as potential therapeutic agents for a range of inflammatory and autoimmune conditions. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications for non-diabetic inflammatory diseases.
References
- 1. Modulation of NF-кB/NLRP3 signaling by sitagliptin attenuates cholestatic hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sitagliptin regulates the AMPK/NF-κB signaling pathway to alleviate lipopolysaccharide-induced inflammatory responses and promote osteogenic differentiation in rat bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitagliptin treatment of patients with type 2 diabetes does not affect CD4+ T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase IV inhibitor sitagliptin reduces local inflammation in adipose tissue and in pancreatic islets of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitagliptin phosphate ameliorates chronic inflammation in diabetes mellitus via modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sitagliptin Prevents Inflammation and Apoptotic Cell Death in the Kidney of Type 2 Diabetic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sitagliptin inhibit human lymphocytes proliferation and Th1/Th17 differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sitagliptin attenuates inflammatory responses in lipopolysaccharide-stimulated cardiomyocytes via nuclear factor-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Investigating the Off-Target Effects of Dpp-4-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known on-target effects and an investigative framework for the potential off-target effects of the Dipeptidyl peptidase-4 (DPP-4) inhibitor, Dpp-4-IN-1 (CAS: 1915007-89-4). Due to the limited publicly available data on the specific off-target profile of this compound, this document also includes established methodologies and data from other well-characterized DPP-4 inhibitors to serve as a practical reference for researchers.
Introduction to this compound
This compound, also referred to as compound 5 in initial discovery literature, is a potent and long-acting inhibitor of Dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels[1][2]. This mechanism of action is the basis for its therapeutic potential in the treatment of type 2 diabetes mellitus.
While potent and effective at its primary target, the evaluation of any small molecule inhibitor's off-target effects is critical for a complete understanding of its pharmacological profile and potential for adverse effects. Off-target interactions can lead to unforeseen biological consequences, both beneficial and detrimental[3]. For DPP-4 inhibitors, selectivity against closely related proteases, such as DPP-8 and DPP-9, is a key consideration[4].
Quantitative Data Presentation
Currently, specific quantitative data on the off-target activity of this compound is not widely published. The available data focuses on its high-affinity binding to its intended target, DPP-4.
Table 1: On-Target Potency of this compound
| Compound | Target | Parameter | Value | Reference |
| This compound (compound 5) | Human DPP-4 | KD | 0.177 nM |
To provide context for the importance of selectivity, the following table presents data for other well-known DPP-4 inhibitors against DPP-4 and the closely related proteases DPP-8 and DPP-9. High selectivity is indicated by a large ratio of IC50 values (Off-Target/On-Target).
Table 2: Selectivity Profile of Representative DPP-4 Inhibitors
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Sitagliptin | 19 | >100,000 | >100,000 | >5263 | >5263 |
| Vildagliptin | 62 | 2,700 | 8,900 | 44 | 144 |
| Saxagliptin | 50 | 4,200 | >100,000 | 84 | >2000 |
| Alogliptin | <10 | >100,000 | >100,000 | >10000 | >10000 |
Note: Data compiled from various sources for illustrative purposes. Absolute values may vary depending on assay conditions.
Signaling Pathways
On-Target Signaling Pathway: DPP-4 Inhibition and Incretin Effect
This compound enhances the incretin signaling pathway. By inhibiting DPP-4, it prevents the degradation of GLP-1 and GIP. These active incretins then bind to their respective receptors on pancreatic β-cells and α-cells, leading to a cascade of events that improves glycemic control.
Caption: On-target signaling pathway of this compound.
Potential Off-Target Signaling Pathways
Inhibition of other DPP family members, such as DPP-8 and DPP-9, could lead to off-target effects. While the precise signaling pathways affected by the inhibition of these proteases by DPP-4 inhibitors are not fully elucidated, their known biological roles suggest potential areas of impact, including immune function.
Caption: Potential off-target signaling pathways via DPP-8/9.
Experimental Protocols
To assess the selectivity of this compound, a series of enzyme inhibition assays against related proteases is required. Below is a detailed, generalized protocol for a fluorescence-based assay, which is a common method for this purpose[5][6][7].
Protocol: In Vitro Fluorescence-Based Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).
Materials:
-
Recombinant human DPP-4, DPP-8, DPP-9, and FAP enzymes.
-
Fluorogenic substrate, e.g., H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[5][6].
-
This compound stock solution (e.g., 10 mM in DMSO).
-
A known selective DPP-4 inhibitor as a positive control (e.g., Sitagliptin)[6].
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[5].
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[5][6].
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. A typical starting range would be from 100 µM down to 0.1 nM. Also, prepare dilutions of the positive control inhibitor.
-
Assay Plate Setup:
-
100% Activity Wells (Negative Control): Add 30 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of solvent (e.g., DMSO diluted in buffer to match the highest concentration in the test wells)[6].
-
Background Wells (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent[6].
-
Positive Control Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of the diluted positive control inhibitor[6].
-
Inhibitor Wells (this compound): Add 30 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of the corresponding this compound dilution[6].
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (e.g., Gly-Pro-AMC) to all wells to initiate the enzymatic reaction[6][7]. The final substrate concentration should be at or near its Km value for the respective enzyme.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes[6][7].
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm[5][6][7].
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal_Inhibitor / Signal_100%_Activity)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
References
- 1. Sitagliptin: Profile of a novel DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
The Dawn of Incretin-Based Therapy: A Technical Guide to the History and Development of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors represents a significant milestone in the management of type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the history, mechanism of action, and key developmental stages of this important class of oral hypoglycemic agents. While specific data for a compound generically named "Dpp-4-IN-1" is not extensively available in public literature, this guide will focus on the well-characterized and clinically significant DPP-4 inhibitors that have paved the way for this therapeutic strategy.
A Historical Perspective: From Incretin Concept to Marketed Drugs
The journey of DPP-4 inhibitors began with the understanding of the "incretin effect" in the early 20th century, a concept describing how oral glucose elicits a more potent insulin response than intravenous glucose.[1] It wasn't until the 1990s that the enzyme Dipeptidyl Peptidase-4 was identified as the key inactivator of the two primary incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This discovery laid the groundwork for a novel therapeutic approach: inhibiting DPP-4 to prolong the action of endogenous incretins.
The first DPP-4 inhibitors were developed in the late 1990s, with early compounds like P32/98 and NVP-DPP728 demonstrating proof-of-concept in animal models.[2][3] These initial molecules, while effective, faced challenges with side effects and suboptimal pharmacokinetic profiles.[2] A significant breakthrough came with the development of sitagliptin (Januvia®), the first DPP-4 inhibitor to receive FDA approval in 2006.[2][4] This paved the way for a new class of drugs, often referred to as "gliptins," which have since become a cornerstone of type 2 diabetes treatment.
Key Milestones in DPP-4 Inhibitor Development:
-
Early 1900s: The "incretin" concept is first proposed.[1]
-
1990s: DPP-4 is identified as the enzyme that inactivates GLP-1 and GIP.[1]
-
Late 1990s: Early DPP-4 inhibitors like P32/98 and NVP-DPP728 are developed and tested in preclinical studies.[2][3]
-
2006: Sitagliptin (Januvia®) becomes the first DPP-4 inhibitor to be approved by the FDA.[2][4]
-
2007-Present: A series of other DPP-4 inhibitors, including vildagliptin, saxagliptin, linagliptin, and alogliptin, gain regulatory approval worldwide.[1][4]
Mechanism of Action: The DPP-4 Signaling Pathway
DPP-4 is a serine protease that is widely expressed on the surface of various cell types.[5] Its primary role in glucose homeostasis is the cleavage and inactivation of incretin hormones. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to a cascade of beneficial downstream effects.
The key effects of enhanced incretin activity include:
-
Glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the pancreatic beta-cells to release insulin in response to elevated blood glucose.[6]
-
Suppression of glucagon secretion: GLP-1 inhibits the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[7]
-
Improved beta-cell function: Some studies suggest that DPP-4 inhibitors may improve the function and mass of beta-cells.[8]
-
Delayed gastric emptying: GLP-1 can slow the rate at which food leaves the stomach, contributing to a feeling of fullness and potentially reducing food intake.[4]
Quantitative Data: A Comparative Overview
The following tables summarize key quantitative data for several well-established DPP-4 inhibitors, providing a basis for comparison of their potency, pharmacokinetic profiles, and clinical efficacy.
Table 1: In Vitro Potency (IC50) of Selected DPP-4 Inhibitors
| DPP-4 Inhibitor | IC50 (nM) | Selectivity vs. DPP-8/DPP-9 | Reference |
| Sitagliptin | 4.38 | >2,600-fold | [9][10] |
| Vildagliptin | 13 | Lower | [11] |
| Saxagliptin | 1.3 | Lower | [11] |
| Linagliptin | 1.0 | >10,000-fold | [] |
| Alogliptin | <10 | High | [13] |
| Teneligliptin | ~1.5 | High | [14] |
Table 2: Pharmacokinetic Properties of Selected DPP-4 Inhibitors
| DPP-4 Inhibitor | Oral Bioavailability (%) | Terminal Half-life (hours) | Primary Route of Excretion | Reference |
| Sitagliptin | ~87 | 12.4 | Renal | [10][15] |
| Vildagliptin | ~85 | 1.5-2.5 | Renal (metabolite) | [10][15] |
| Saxagliptin | ~75 | 2.5 (parent), 3.1 (active metabolite) | Renal | [15][16] |
| Linagliptin | ~30 | >100 | Fecal/Biliary | [15] |
| Alogliptin | ~75 | 21 | Renal | [15] |
Table 3: Clinical Efficacy of Selected DPP-4 Inhibitors (Monotherapy)
| DPP-4 Inhibitor | Mean Baseline HbA1c (%) | Placebo-Subtracted Change in HbA1c (%) | Study Duration (weeks) | Reference |
| Sitagliptin | 7.7 - 8.0 | -0.5 to -0.8 | 12 - 24 | [1][3] |
| Vildagliptin | 7.7 | -0.6 | 12 | [1] |
| Saxagliptin | 7.9 - 8.0 | -0.5 to -0.7 | 24 | [3] |
| Linagliptin | 8.0 | -0.7 | 24 | [3] |
| Alogliptin | 7.9 | -0.6 | 26 | [3] |
Experimental Protocols: A Generalized Workflow
The development of a DPP-4 inhibitor involves a series of key experiments, from initial screening to clinical evaluation. While specific protocols vary, the general workflow follows a logical progression.
A. In Vitro DPP-4 Inhibition Assay (General Methodology)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
-
Materials: Recombinant human DPP-4 enzyme, a fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer, test compounds, and a reference inhibitor (e.g., sitagliptin).
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The test compound dilutions are incubated with the DPP-4 enzyme in an appropriate assay buffer for a specified period.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is monitored over time by measuring the increase in fluorescence or absorbance using a plate reader.
-
The rate of reaction is calculated for each compound concentration.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
B. In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model (General Methodology)
-
Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance in an animal model of type 2 diabetes (e.g., Zucker diabetic fatty rats or db/db mice).
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood sample is collected.
-
The test compound or vehicle is administered orally.
-
After a specified pre-treatment time, a glucose solution is administered orally.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured for each sample.
-
The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and vehicle groups to assess the improvement in glucose tolerance.
-
C. Phase III Clinical Trial Design (General Principles)
-
Objective: To evaluate the efficacy and safety of a new DPP-4 inhibitor in a large population of patients with type 2 diabetes.
-
Design: Typically a randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Patients with type 2 diabetes who have inadequate glycemic control on diet and exercise alone or on a stable dose of another antidiabetic agent (e.g., metformin).
-
Intervention: Patients are randomly assigned to receive the investigational DPP-4 inhibitor, placebo, or an active comparator.
-
Primary Endpoint: The primary efficacy endpoint is typically the change in HbA1c from baseline to the end of the study (e.g., 24 or 52 weeks).
-
Secondary Endpoints: May include changes in fasting plasma glucose, postprandial glucose, body weight, and the proportion of patients achieving a target HbA1c level.
-
Safety Assessments: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.
Conclusion
The development of DPP-4 inhibitors has revolutionized the treatment of type 2 diabetes, offering an effective and well-tolerated oral therapy that leverages the body's own incretin system. From the initial understanding of incretin biology to the rational design of highly selective inhibitors, the journey of this drug class exemplifies the success of modern drug discovery. The comprehensive data presented in this guide provides a valuable resource for researchers and clinicians working to further advance the field of diabetes therapeutics. While the specific identity of "this compound" remains elusive in the broader scientific literature, the principles and data outlined for the established gliptins provide a robust framework for understanding the core attributes of this important class of medications.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 7. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 13. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 14. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of DPP-4 Inhibition on GLP-1 and GIP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus. Their mechanism of action is centered on the potentiation of the endogenous incretin system, primarily mediated by glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This technical guide provides an in-depth analysis of the impact of DPP-4 inhibition on the GLP-1 and GIP signaling pathways. We will use Sitagliptin, a well-characterized DPP-4 inhibitor, as a representative molecule to illustrate the quantitative effects and experimental methodologies. This document will detail the biochemical cascades, present quantitative data in structured tables, and provide comprehensive experimental protocols for key assays.
Introduction: The Incretin Effect and DPP-4
The incretin effect describes the phenomenon where oral glucose administration elicits a greater insulin secretory response compared to an equivalent intravenous glucose infusion. This is primarily mediated by two gut-derived hormones: GLP-1 and GIP. These hormones are released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion. Both GLP-1 and GIP are potent stimulators of glucose-dependent insulin secretion from pancreatic β-cells.
However, the therapeutic potential of native GLP-1 and GIP is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive. DPP-4 inhibitors, a class of oral hypoglycemic agents, function by blocking this enzymatic degradation, thereby increasing the circulating concentrations of active GLP-1 and GIP.[1][2][3][4]
Mechanism of Action of DPP-4 Inhibitors
DPP-4 inhibitors, such as Sitagliptin, are competitive and reversible inhibitors of the DPP-4 enzyme.[5] By binding to the active site of DPP-4, these inhibitors prevent the cleavage of GLP-1 and GIP. This leads to a 2- to 3-fold increase in the post-meal concentrations of active GLP-1 and GIP.[6] The elevated levels of these incretin hormones then bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a cascade of intracellular signaling events that augment glucose-stimulated insulin secretion.
Impact on GLP-1 Signaling Pathway
Active GLP-1 binds to the GLP-1 receptor (GLP-1R) on pancreatic β-cells. This receptor is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[7][8] PKA, in turn, phosphorylates various downstream targets, leading to the potentiation of glucose-dependent insulin exocytosis.
Impact on GIP Signaling Pathway
Similarly, active GIP binds to the GIP receptor (GIPR) on pancreatic β-cells, which is also a Gs-coupled receptor. The binding of GIP to its receptor triggers the same downstream signaling cascade as GLP-1, involving the activation of adenylyl cyclase, an increase in cAMP levels, and subsequent activation of PKA, ultimately enhancing insulin secretion in a glucose-dependent manner.
Quantitative Data on the Effects of DPP-4 Inhibition
The following tables summarize the quantitative data on the effects of Sitagliptin on DPP-4 activity and incretin hormone levels.
| Parameter | Value | Compound | Notes |
| IC50 for DPP-4 | ~18 nM | Sitagliptin | In vitro half-maximal inhibitory concentration.[1] |
| In Vivo DPP-4 Inhibition | >70% at 8 hours | Sitagliptin | 10 mg/kg oral dose in mice.[5] |
Table 1: Potency of Sitagliptin against DPP-4.
| Incretin Hormone | % Increase with Sitagliptin (100 mg) | Notes |
| Intact GLP-1 | ~78.4% | Augmentation of post-meal active GLP-1 concentrations in patients with type 2 diabetes.[9] |
| Intact GIP | ~90.2% | Augmentation of post-meal active GIP concentrations in patients with type 2 diabetes.[9] |
Table 2: Effect of Sitagliptin on Active Incretin Hormone Levels.
Visualizing the Signaling Pathways
The following diagrams illustrate the core signaling pathways affected by DPP-4 inhibition.
Caption: DPP-4 inhibitor action on GLP-1/GIP signaling.
Experimental Protocols
In Vitro DPP-4 Inhibitor Screening Assay
This protocol outlines a common method for determining the in vitro potency (IC50) of a DPP-4 inhibitor.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)
-
Test compound (e.g., Sitagliptin) and vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare a vehicle control.
-
Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted test compound or vehicle. b. Add 50 µL of the diluted DPP-4 enzyme solution to each well. c. Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Add 25 µL of the Gly-Pro-AMC substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]
Caption: Workflow for in vitro DPP-4 inhibition assay.
Measurement of Active GLP-1 and GIP Levels
This protocol describes the measurement of active GLP-1 and GIP in plasma samples using commercially available ELISA kits.
Materials:
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC) and an anticoagulant (e.g., EDTA).
-
Centrifuge.
-
Commercially available active GLP-1 and active GIP ELISA kits.
-
Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manufacturer.
Procedure:
-
Sample Collection and Preparation: a. Collect whole blood samples into the specialized collection tubes. b. Immediately place the tubes on ice. c. Within 15 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C. d. Carefully collect the plasma supernatant and store it at -80°C until analysis. The inclusion of a DPP-4 inhibitor in the collection tube is critical to prevent ex vivo degradation of active GLP-1 and GIP.
-
ELISA Assay: a. Thaw the plasma samples on ice. b. Perform the ELISA according to the manufacturer's instructions. This typically involves: i. Adding standards and samples to the antibody-coated microplate. ii. Incubating the plate. iii. Washing the plate to remove unbound components. iv. Adding a detection antibody conjugated to an enzyme (e.g., HRP). v. Incubating and washing the plate. vi. Adding a substrate that produces a colored product in the presence of the enzyme. vii. Stopping the reaction and measuring the absorbance.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Use the standard curve to determine the concentrations of active GLP-1 and GIP in the plasma samples.[12][13][14][15]
Conclusion
DPP-4 inhibitors exert their glucose-lowering effects by amplifying the endogenous incretin system. By preventing the degradation of GLP-1 and GIP, these agents enhance the signaling pathways that lead to glucose-dependent insulin secretion. The quantitative data for representative DPP-4 inhibitors like Sitagliptin demonstrate a potent and specific inhibition of the DPP-4 enzyme, resulting in a significant increase in the levels of active incretin hormones. The experimental protocols provided herein offer a foundation for researchers to investigate the efficacy and mechanism of action of novel DPP-4 inhibitors. A thorough understanding of these pathways is crucial for the continued development of effective therapies for type 2 diabetes.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Effect of sitagliptin on post-prandial glucagon and GLP-1 levels in patients with type 1 diabetes: investigator-initiated, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. content.abcam.com [content.abcam.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Glucagon Like Peptide-1 (Active) ELISA | EGLP-35K [merckmillipore.com]
- 14. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 15. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Application of DPP-4-IN-1 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a soluble enzyme that plays a crucial role in various physiological processes by cleaving peptides with a proline or alanine at the penultimate N-terminal position.[1] Its substrates include incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for glucose homeostasis.[2][3] By inhibiting DPP-4, the degradation of these incretins is prevented, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4] This mechanism forms the basis for the use of DPP-4 inhibitors in the management of type 2 diabetes.
Beyond its role in glucose metabolism, DPP-4 is involved in immune regulation, signal transduction, and inflammation.[2][5] The enzyme can initiate intracellular signaling through interactions with various membrane proteins and can also exert effects independent of its catalytic activity.[1][6] Given its multifaceted functions, studying the effects of DPP-4 inhibition in primary cell cultures offers a valuable in vitro model to investigate its physiological and pathophysiological roles in a system that closely mimics the in vivo environment.[7]
This document provides a detailed protocol for the use of DPP-4-IN-1, a potent DPP-4 inhibitor, in primary cell culture experiments. It covers the preparation of the inhibitor, treatment of primary cells, and methods to assess the experimental outcomes.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1915007-89-4 | [8] |
| Molecular Weight | 384.35 g/mol | [8] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. | [8] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 µM - 10 µM | This is a general starting range. The optimal concentration should be determined empirically for each primary cell type and experimental endpoint through a dose-response study. |
| Incubation Time | 24 - 72 hours | The duration of treatment will depend on the specific research question and the biological process being investigated. |
| Vehicle Control | DMSO | The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) and should be consistent across all experimental conditions, including the untreated control. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Based on the information for a representative DPP-4 inhibitor, dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Primary Cell Culture and Treatment
This protocol provides a general guideline. Specific details for cell isolation and culture will vary depending on the tissue of origin.
-
Cell Isolation and Seeding:
-
Isolate primary cells from the tissue of interest using established enzymatic or mechanical dissociation methods.[][10]
-
Determine cell viability and number using a hemocytometer or an automated cell counter.
-
Seed the cells in appropriate culture vessels (e.g., multi-well plates, flasks) at a predetermined density in complete culture medium. The optimal seeding density should be determined for each cell type to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[10] Allow the cells to adhere and recover for 24-48 hours before treatment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
-
Treatment of Primary Cells:
-
Carefully remove the old culture medium from the cells.
-
Add the freshly prepared medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Return the cells to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assessment of Experimental Outcomes
The choice of endpoint assays will depend on the specific research objectives. Below are some common examples.
-
Cell Viability and Proliferation Assay (e.g., MTT Assay):
-
At the end of the treatment period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
This assay can help determine if this compound has any cytotoxic effects on the primary cells.[11]
-
-
DPP-4 Activity Assay:
-
To confirm the inhibitory effect of this compound, the enzymatic activity of DPP-4 in cell lysates or culture supernatants can be measured.
-
Commercial kits are available for this purpose, which typically use a fluorogenic substrate that releases a fluorescent product upon cleavage by DPP-4.[12]
-
The fluorescence can be measured using a microplate reader, and the activity can be compared between treated and untreated cells.
-
-
Measurement of GLP-1 and GIP Levels:
-
Since DPP-4 inhibitors prevent the degradation of incretins, measuring the levels of active GLP-1 and GIP in the culture supernatant can be a key functional readout.
-
ELISA kits are commercially available for the specific measurement of the active forms of these hormones.
-
-
Western Blotting and RT-qPCR:
-
To investigate the effect of this compound on specific signaling pathways, the expression levels of target proteins and genes can be analyzed.
-
Western blotting can be used to assess the protein levels of key signaling molecules (e.g., p-Akt, p-ERK).
-
RT-qPCR can be used to measure the mRNA expression of genes of interest.
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound in primary cell culture.
Caption: Simplified signaling pathway of DPP-4 inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 6. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. glpbio.com [glpbio.com]
- 10. Primary Cell Culture - STEMart [ste-mart.com]
- 11. mdpi.com [mdpi.com]
- 12. lifetechindia.com [lifetechindia.com]
Application Notes: Administration of Dpp-4-IN-1 in a Mouse Model of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a transmembrane enzyme crucial to glucose metabolism.[1] It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released by the intestine after a meal.[1][2] These incretins stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner.[2][3] The rapid degradation of GLP-1 and GIP by DPP-4 limits their insulinotropic effects.[4]
DPP-4 inhibitors are a class of oral anti-diabetic agents that work by blocking the DPP-4 enzyme.[3] This inhibition prevents the breakdown of endogenous GLP-1 and GIP, leading to higher concentrations of their active forms in the bloodstream.[1][5] The resulting enhancement of incretin effects improves glycemic control by boosting insulin secretion, lowering glucagon levels, and ultimately reducing both fasting and postprandial blood glucose.[2][3]
This document provides detailed protocols for the preclinical evaluation of Dpp-4-IN-1 , a novel investigational DPP-4 inhibitor, using a streptozotocin (STZ)-induced mouse model of diabetes. Streptozotocin is an antibiotic compound widely used to experimentally induce diabetes in rodents by causing selective destruction of pancreatic islet β-cells.[6][7][8]
Mechanism of Action: DPP-4 Inhibition
The primary mechanism involves increasing the half-life of active incretin hormones to enhance glucose-dependent insulin secretion and suppress glucagon release.
Caption: Mechanism of Action for this compound.
Experimental Workflow
The following diagram outlines the complete experimental workflow from animal preparation to data analysis.
Caption: Overall experimental workflow diagram.
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ)
This protocol uses a multiple low-dose STZ administration, which is effective for inducing hyperglycemia and mimics aspects of human Type 1 diabetes.[8][9]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M Sodium Citrate Buffer (pH 4.5), chilled
-
Male C57BL/6 mice (8-10 weeks old)
-
Insulin syringes (28-30G)
-
Glucometer and test strips
Procedure:
-
Preparation: Immediately before injection, dissolve STZ in ice-cold sodium citrate buffer to a final concentration of 10 mg/mL.[8] Protect the solution from light and use it within 15 minutes of preparation.[9][10]
-
Fasting: Fast the mice for 4-6 hours prior to the first STZ injection.[9][10] Water should be available at all times.
-
Injection: Administer STZ via intraperitoneal (IP) injection at a dose of 50 mg/kg body weight.[9]
-
Repeat: Repeat the injection once daily for 5 consecutive days.[9] The control group should be injected with an equivalent volume of citrate buffer.
-
Hypoglycemia Prevention: To prevent potentially fatal hypoglycemia following β-cell destruction, the mice's drinking water can be supplemented with 10% sucrose for 24-48 hours after the final injection.[8][9]
-
Confirmation of Diabetes: Monitor blood glucose levels 7-10 days after the final STZ injection. Animals are considered diabetic and suitable for the study when their non-fasting blood glucose levels are consistently >250 mg/dL .
Protocol 2: Preparation and Administration of this compound
Oral gavage is the most common route for administering DPP-4 inhibitors in preclinical rodent studies.[11]
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Positive control: Sitagliptin
-
Animal feeding/gavage needles (flexible or rigid, 18-20G)
-
1 mL syringes
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1.0, and 3.0 mg/mL for doses of 1, 10, and 30 mg/kg in a 10 mL/kg dosing volume). Prepare formulations for the vehicle control and positive control (e.g., Sitagliptin at 1 mg/mL for a 10 mg/kg dose) groups as well.
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head.[12]
-
Gavage Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the mouth, allowing it to slide along the roof of the mouth and down the esophagus.[12] Do not force the needle; if resistance is met, withdraw and restart.
-
Once the needle is in place, slowly administer the compound over 2-3 seconds.[12]
-
Withdraw the needle smoothly and return the animal to its cage.[12]
-
-
Monitoring: Observe the animal for any signs of distress or complications for at least 10 minutes post-gavage.[12]
Protocol 3: Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical assay to assess improvements in glucose disposal and overall glycemic control.[13]
Materials:
-
Glucometer and test strips
-
50% Dextrose solution, diluted to 20% in sterile saline
-
Gavage needles and syringes
-
Scalpel or lancet for tail vein puncture
Procedure:
-
Fasting: Fast mice overnight (16-18 hours) or for 6 hours before the test.[14][15] Ensure free access to water.
-
Compound Administration: Administer the daily dose of this compound, vehicle, or positive control via oral gavage 30-60 minutes prior to the glucose challenge.[13][16]
-
Baseline Glucose (T=0): Just before the glucose challenge, obtain a baseline blood sample from a small tail tip incision. Record the blood glucose reading.[17]
-
Glucose Challenge: Administer a 2 g/kg bolus of glucose solution via oral gavage (dosing volume of 10 mL/kg for a 20% solution).[14][18]
-
Blood Sampling: Collect blood from the tail vein at 15, 30, 60, and 120 minutes after the glucose administration and record the glucose levels at each time point.[15]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.[13]
Data Presentation: Study Design and Parameters
Quantitative data should be structured for clarity and comparison.
Table 1: Hypothetical Study Design for this compound Efficacy
| Group | Treatment Group | Animal Model | N | Compound | Dose | Route | Frequency |
|---|---|---|---|---|---|---|---|
| 1 | Normal Control | C57BL/6 | 8-10 | Vehicle | - | Oral | Once Daily |
| 2 | Diabetic Control | STZ-induced | 8-10 | Vehicle | - | Oral | Once Daily |
| 3 | Positive Control | STZ-induced | 8-10 | Sitagliptin | 10 mg/kg | Oral | Once Daily |
| 4 | Test Group (Low) | STZ-induced | 8-10 | This compound | 1 mg/kg | Oral | Once Daily |
| 5 | Test Group (Mid) | STZ-induced | 8-10 | This compound | 10 mg/kg | Oral | Once Daily |
| 6 | Test Group (High) | STZ-induced | 8-10 | this compound | 30 mg/kg | Oral | Once Daily |
Table 2: Key Parameters for the Oral Glucose Tolerance Test (OGTT) Protocol
| Parameter | Specification | Rationale / Notes |
|---|---|---|
| Animal Fasting | 6 to 18 hours | To establish a baseline glycemic state.[14][15] |
| Test Compound Admin. | 30-60 min pre-glucose | Allows for compound absorption and target engagement.[13] |
| Glucose Dose | 2 g/kg body weight | Standard dose to induce significant hyperglycemia.[18] |
| Glucose Administration | Oral Gavage | Mimics postprandial glucose absorption.[13] |
| Blood Sampling Times | 0, 15, 30, 60, 120 min | Captures the peak and clearance phases of glucose excursion.[15] |
| Primary Endpoint | Area Under the Curve (AUC) | Provides a single quantitative measure of glucose tolerance.[13] |
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Streptozotocin‐Induced Diabetic Models in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. diacomp.org [diacomp.org]
- 10. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 11. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 18. 2.3. Oral Glucose Tolerance Test in db/db Mice [bio-protocol.org]
Application Notes and Protocols for In Vivo Studies of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] They act by preventing the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.[1] This document provides detailed application notes and protocols for the in vivo administration of common DPP-4 inhibitors in preclinical research settings.
Mechanism of Action and Signaling Pathway
DPP-4 is an enzyme that cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive.[1] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[1] Active GLP-1 and GIP then bind to their respective receptors on pancreatic β-cells to stimulate insulin secretion and on α-cells to inhibit glucagon secretion.[1] This glucose-dependent mechanism of action results in a low risk of hypoglycemia.[1]
Figure 1: Simplified signaling pathway of DPP-4 inhibition.
Dosage and Administration for In Vivo Studies
The following tables summarize typical dosage ranges and administration details for commonly used DPP-4 inhibitors in rodent models. Dosages can vary significantly based on the animal model, disease state, and specific research question.[3]
Table 1: In Vivo Dosage and Administration of Sitagliptin
| Animal Model | Dosage Range | Administration Route | Vehicle | Study Duration | Reference(s) |
| Mouse (ob/ob) | 10 mg/kg/day | Oral gavage | 0.25% Carboxymethyl cellulose | 8 hours | [4] |
| Mouse (C57BL/6J) | 4-400 µ g/mouse | Oral gavage | Water | Single dose | [5] |
| Mouse (C57BL/6J, HFD) | 10 mg/kg/day | Oral gavage | Saline | 2 weeks | [6] |
| Rat (STZ-induced) | 10-30 mg/kg/day | Oral gavage | Not specified | 30 days | [7] |
| Rat (STZ-induced) | 10 mg/kg/day | Oral gavage | Not specified | 4 weeks | [8] |
Table 2: In Vivo Dosage and Administration of Vildagliptin
| Animal Model | Dosage Range | Administration Route | Vehicle | Study Duration | Reference(s) |
| Rat (HFD) | 3 mg/kg/day | Oral gavage | 0.9% Normal Saline | 30 days | [9] |
| Rat (STZ-induced) | 10-20 mg/kg/day | Oral gavage | Normal Saline | 12 weeks | [10] |
| Rat (Wistar) | 0.35-1.4 mg/kg/day | Oral gavage | Distilled Water | 8 weeks | [11] |
| Rat (STZ-induced) | 2.5 mg/kg | Not specified | Not specified | Not specified | [12] |
| Rat (STZ-induced) | 5 mg/kg/day | Oral gavage | Saline | 4 weeks | [13] |
Table 3: In Vivo Dosage and Administration of Other DPP-4 Inhibitors
| Inhibitor | Animal Model | Dosage Range | Administration Route | Vehicle | Study Duration | Reference(s) |
| Alogliptin | Mouse (HFD/STZ) | 5-45 mg/kg/day | Oral gavage | Not specified | 10 weeks | [14] |
| Linagliptin | Mouse (NOD) | 3 mg/kg/day | Oral gavage | Not specified | Not specified | [15] |
| Linagliptin | Mouse (NOD) | 3-10 mg/kg/day (in food) | Oral (in diet) | Chow | 8 weeks | [16] |
| Saxagliptin | Rat | Up to 25 mg/kg/day | Oral | Not specified | 2 weeks | [17] |
| Saxagliptin | Monkey | 0.225 - ≥3.4 mg/kg | Intravenous | Not specified | Single dose | [17] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of a DPP-4 inhibitor on glucose tolerance in a rodent model.
Materials:
-
DPP-4 inhibitor of choice
-
Vehicle (e.g., 0.9% normal saline, water, 0.25% carboxymethyl cellulose)
-
Glucose solution (e.g., 30% in water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., tail snip, capillary tubes)
Procedure:
-
Fast animals for 6-12 hours overnight with free access to water.[5][8]
-
Record baseline blood glucose levels (t=0 min) from the tail vein.
-
Administer the DPP-4 inhibitor or vehicle via oral gavage. A common pre-treatment time is 30 minutes before the glucose challenge.[5]
-
At t=30 min (or other designated pre-treatment time), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[5][8]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8]
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Protocol 2: Chronic Administration for Glycemic Control
Objective: To evaluate the long-term effects of a DPP-4 inhibitor on blood glucose, HbA1c, and pancreatic β-cell function in a diabetic animal model.
Materials:
-
Diabetic animal model (e.g., HFD/STZ-induced, db/db mice, ob/ob mice)
-
DPP-4 inhibitor of choice
-
Vehicle
-
Equipment for blood collection and analysis (glucose, HbA1c, insulin)
-
Tissue collection and processing supplies for histology (pancreas)
Procedure:
-
Induce diabetes in the animal model of choice (e.g., high-fat diet followed by a low dose of streptozotocin).[10][14]
-
Once diabetes is confirmed (e.g., fasting blood glucose > 11.1 mmol/L), randomize animals into treatment and control groups.[10]
-
Administer the DPP-4 inhibitor or vehicle daily via the chosen route (e.g., oral gavage) for the specified study duration (e.g., 4-12 weeks).[8][10][14]
-
Monitor body weight and food/water intake regularly.
-
Periodically measure fasting and/or postprandial blood glucose levels.
-
At the end of the study, collect blood for measurement of HbA1c and plasma insulin levels.
-
Euthanize animals and collect the pancreas for histological analysis of β-cell mass and islet morphology.[14]
Concluding Remarks
The protocols and dosage information provided herein serve as a general guideline for the in vivo use of DPP-4 inhibitors. It is crucial to optimize these parameters for each specific experimental design and animal model. Careful consideration of the vehicle, administration route, and timing is essential for obtaining reliable and reproducible results. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines when conducting in vivo studies.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Diurnal Variation of Sitagliptin-Induced Pharmacological Effects in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Vildagliptin, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Characterization and Compatibility Studies of Different Rate Retardant Polymer Loaded Microspheres by Solvent Evaporation Technique: In Vitro-In Vivo Study of Vildagliptin as a Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vildagliptin, a DPP4 inhibitor, alleviates diabetes-associated cognitive deficits by decreasing the levels of apoptosis-related proteins in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Linagliptin on Pancreatic α Cells of Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonclinical and clinical pharmacology evidence for cardiovascular safety of saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for measuring Dpp-4-IN-1 activity in biological samples
Application Notes & Protocols: Measuring Dpp-4-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[1][2] It is a well-established therapeutic target for type 2 diabetes.[3][4] DPP-4 exerts its enzymatic activity by cleaving dipeptides from the N-terminus of proteins that have a proline or alanine residue in the penultimate position.[3][5] Key substrates include the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are critical for stimulating insulin secretion and regulating blood glucose levels.[2][6] By inactivating these incretins, DPP-4 attenuates their beneficial effects on glucose homeostasis.[2][5]
This compound is an inhibitory molecule designed to block the enzymatic activity of DPP-4. Measuring the activity of this compound in biological samples is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, inhibitor screening, and understanding its therapeutic potential. These application notes provide detailed protocols and guidance for quantifying the inhibitory activity of this compound.
DPP-4 Signaling and Inhibition
DPP-4 inhibitors act by preventing the degradation of incretin hormones.[7] This leads to elevated levels of active GLP-1 and GIP, which in turn enhances insulin secretion, suppresses glucagon release, delays gastric emptying, and ultimately lowers blood glucose levels.[2][7][8][9] The primary mechanism is the competitive inhibition of the DPP-4 enzyme's active site.[4]
Caption: DPP-4 signaling pathway and the mechanism of this compound inhibition.
Techniques for Measuring DPP-4 Inhibition
The activity of this compound is determined by measuring the residual enzymatic activity of DPP-4 in a biological sample after the addition of the inhibitor. Highly sensitive fluorometric and luminescent assays are recommended for this purpose.[10]
-
Fluorometric Assays: These assays utilize a non-fluorescent substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which releases a highly fluorescent product (AMC) upon cleavage by DPP-4.[11][12] The increase in fluorescence is directly proportional to the DPP-4 activity.
-
Luminescent Assays: These are among the most sensitive methods available.[10] They typically use a pro-luminescent substrate like Gly-Pro-aminoluciferin.[1] When cleaved by DPP-4, the resulting product serves as a substrate for luciferase, generating a light signal that correlates with enzyme activity.[1]
Application Notes
Sample Preparation
Proper sample handling is critical for accurate results. It is important to note that DPP-4 activity can be measured in various biological samples, including serum, plasma, tissue homogenates, and cell lysates.[1][11][13]
-
Plasma/Serum: Collect blood in appropriate tubes. If measuring active GLP-1 levels as a downstream indicator of DPP-4 inhibition, it is crucial to add a DPP-4 inhibitor (like Sitagliptin or a specific inhibitor cocktail) to the collection tube immediately to prevent ex vivo degradation of GLP-1.[14] For direct measurement of DPP-4 activity, mouse serum and plasma samples should be diluted, for instance, 1:20 in a suitable buffer like PBS with 0.1% Prionex.[1] Human plasma can also be used directly as an enzyme source for screening inhibitors.[4]
-
Tissue Homogenates: Tissues should be homogenized in a cold buffer and centrifuged to obtain a clear supernatant. Mouse tumor homogenates, for example, can be diluted 1:2 to 1:10 in a buffer solution for analysis.[1]
Controls
-
Positive Control: A known DPP-4 inhibitor, such as Sitagliptin or K579, should be used to confirm the assay is capable of detecting inhibition.[1][12]
-
Negative Control (100% Activity): A sample containing the biological matrix and DPP-4 enzyme without any inhibitor is used to establish the baseline maximum activity.[12]
-
Blank/Background Control: Wells containing the assay buffer and substrate but no enzyme are necessary to subtract any background signal.[1][12]
Data Analysis
Results can be expressed as Relative Fluorescent Units (RFU) or Relative Luminescent Units (RLU) after subtracting the background values.[1] To determine this compound activity, the percentage of DPP-4 inhibition is calculated using the following formula:
% Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] * 100
Where:
-
Activity_control is the activity in the absence of the inhibitor.
-
Activity_inhibitor is the activity in the presence of this compound.
For determining the half-maximal inhibitory concentration (IC50), a dilution series of this compound should be tested.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DPP-4 activity assays.
Table 1: Sample Dilutions and Reagent Concentrations
| Parameter | Value/Range | Biological Sample | Source |
|---|---|---|---|
| Sample Dilution | 1:20 | Mouse Plasma/Serum | [1] |
| Sample Dilution | 1:2 to 1:10 | Mouse Tumor Homogenates | [1] |
| Recombinant hDPP-4 | 0.01 - 50 ng/mL | Standard Curve | [1] |
| Substrate (Gly-Pro-AMC) | 100 µM (final) | In vitro assay | [12] |
| Sitagliptin Control | 100 µM (final) | In vitro assay |[12] |
Table 2: Assay Performance and Inhibitor Potency
| Parameter | Value | Assay Type | Source |
|---|---|---|---|
| Detection Range | 0.92 - 3.77 U/L | Fluorometric Kit | [15] |
| Sensitivity | 0.92 U/L | Fluorometric Kit | [15] |
| Sitagliptin IC50 | 36.22 nM | Recombinant hDPP-4 | [4] |
| Sitagliptin IC50 | 39.18 nM | Human Plasma DPP-4 |[4] |
Experimental Protocols
Protocol 1: Fluorometric DPP-4 Activity Assay
This protocol is a generalized procedure based on commercially available kits for measuring DPP-4 inhibition in biological samples.[11][12][15]
Materials:
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex: 350-360 nm, Em: 450-465 nm)
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[12]
-
Biological sample (plasma, serum, or tissue lysate)
-
This compound (test inhibitor)
-
Sitagliptin (positive control inhibitor)[12]
-
DPP-4 Substrate (H-Gly-Pro-AMC)[12]
-
Recombinant human DPP-4 (for standard curve or if sample lacks endogenous enzyme)[1]
Procedure:
-
Prepare Reagents: Equilibrate all reagents to room temperature. Prepare DPP-4 Assay Buffer. Dilute the substrate and inhibitors to their desired working concentrations in the assay buffer.
-
Plate Setup:
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent (used for inhibitor).[12]
-
100% Initial Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted sample (or recombinant DPP-4), and 10 µL of solvent.[12]
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted sample, and 10 µL of Sitagliptin positive control.[12]
-
Inhibitor (this compound) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted sample, and 10 µL of this compound at various concentrations.[12]
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the DPP-4 Substrate Solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.[12]
-
Measurement: Immediately begin measuring the fluorescence kinetically at 37°C for 10-30 minutes, or as a single endpoint reading after a fixed incubation time.
Caption: General experimental workflow for measuring DPP-4 inhibition.
Protocol 2: In Vivo DPP-4 Inhibition Assessment
This protocol describes a method to assess the pharmacodynamic effect of this compound in vivo by measuring the stabilization of active GLP-1.[1][16][17]
Materials:
-
Test animals (e.g., mice)
-
This compound formulation for oral or IV administration
-
Glucose solution for oral gavage
-
Blood collection tubes containing a DPP-4 inhibitor and anticoagulant
-
Centrifuge
-
ELISA kit for active GLP-1
Procedure:
-
Animal Dosing: Administer this compound to the test animals at the desired dose and route. A control group should receive the vehicle.
-
Glucose Challenge: After a specified time (e.g., 30 minutes post-inhibitor dose), perform an oral glucose tolerance test (OGTT) by administering a glucose solution via gavage.[17]
-
Blood Sampling: Collect blood samples from the animals at various time points after the glucose challenge (e.g., 0, 5, 10, 15, 30 minutes).[17] It is critical to collect blood directly into tubes containing a DPP-4 inhibitor to prevent further degradation of GLP-1 after collection.[16][17]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
GLP-1 Measurement: Measure the concentration of active (intact) GLP-1 in the plasma samples using a validated sandwich ELISA kit.[16]
-
Data Analysis: Compare the levels of active GLP-1 in the this compound treated group versus the control group. A significant increase in active GLP-1 levels in the treated group indicates successful in vivo inhibition of DPP-4.[17]
Caption: Logical relationships in DPP-4 inhibition and its downstream effects.
References
- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MBS2570549-96 | Dipeptidyl Peptidase IV (DPP4) Activity Assay Kit [clinisciences.com]
- 16. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Application of DPP-4-IN-1 in the Study of T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein expressed on the surface of various cell types, including T-lymphocytes.[1][2] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[3] Beyond its enzymatic role in glucose metabolism, DPP-4 plays a crucial part in the immune system, particularly in T-cell activation and proliferation.[2] DPP-4 acts as a co-stimulatory molecule, influencing T-cell receptor (TCR) signaling and subsequent immune responses.[1][4]
Chemical Information for DPP-4-IN-1:
| Property | Value |
| Molecular Formula | C21H15F3N2O2 |
| Synonyms | DPP-4 inhibitor 1, CHEMBL4550812 |
Mechanism of Action in T-Cell Activation
DPP-4 influences T-cell activation through both enzymatic and non-enzymatic mechanisms. Its inhibition by molecules like this compound can therefore modulate T-cell function in several ways:
-
Co-stimulatory Signal Transduction: DPP-4 interacts with other cell surface molecules, such as adenosine deaminase (ADA) and caveolin-1 on antigen-presenting cells (APCs), to provide co-stimulatory signals that enhance TCR-mediated T-cell activation.[1][5] Inhibition of DPP-4 can interfere with these interactions, leading to reduced T-cell proliferation and cytokine production.[5][6]
-
Signaling Pathway Modulation: The binding of DPP-4 to its ligands can trigger downstream signaling cascades. This includes the recruitment of CD45 and subsequent phosphorylation of key signaling molecules like CD3-ζ, p56lck, and ZAP-70.[4] DPP-4 inhibitors have been shown to attenuate the phosphorylation of ERK, p38 MAPK, and Akt, thereby dampening T-cell activation signals.[4]
-
Chemokine and Cytokine Regulation: The enzymatic activity of DPP-4 can process and alter the function of various chemokines and cytokines that are crucial for T-cell trafficking and function.[1][5] By inhibiting this enzymatic activity, this compound can indirectly affect the inflammatory microenvironment and T-cell responses.
Data Presentation: Effects of DPP-4 Inhibition on T-Cell Function
The following tables summarize the expected quantitative effects of DPP-4 inhibition on T-cell activation, using sitagliptin as a representative inhibitor. These values can serve as a reference for designing experiments with this compound.
Table 1: Effect of Sitagliptin on T-Cell Proliferation
| Cell Type | Treatment | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| Human CD4+ T-cells | Sitagliptin | 1 | ~20 | [4] |
| 10 | ~40 | [4] | ||
| 100 | ~60 | [4] | ||
| Human CD8+ T-cells | Sitagliptin | 1 | ~15 | [4] |
| 10 | ~35 | [4] | ||
| 100 | ~55 | [4] |
Table 2: Effect of Sitagliptin on Cytokine Production by T-Cells
| Cytokine | Cell Type | Treatment | Concentration (µM) | % Reduction in Cytokine Level | Reference |
| IFN-γ | Murine αβ and γδ T-cells | Sitagliptin | 10 | Dose-dependent suppression | [7] |
| 50 | |||||
| 100 | |||||
| IL-17 | Murine αβ and γδ T-cells | Sitagliptin | 10 | Dose-dependent suppression | [7] |
| 50 | |||||
| 100 | |||||
| IL-2 | Mitogen-stimulated human T-cells | DPP-4 inhibitors | Not specified | Suppression observed | [5] |
| IFN-γ | Mitogen-stimulated human T-cells | DPP-4 inhibitors | Not specified | Suppression observed | [5] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on T-cell proliferation using a dye dilution assay with carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 2% FBS)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Cell Staining: Resuspend isolated PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash the cells three times with culture medium.
-
Cell Seeding: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.
-
Treatment: Prepare serial dilutions of this compound in complete RPMI medium.
-
Assay Setup: To the anti-CD3 coated wells, add 100 µL of the cell suspension. Then, add 100 µL of the this compound dilutions to achieve the desired final concentrations. Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells except the unstimulated control. Include appropriate controls: unstimulated cells (no anti-CD3/CD28), stimulated cells (with anti-CD3/CD28, no inhibitor), and vehicle control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired. Analyze the cells by flow cytometry, gating on the lymphocyte population and then on CD4+ or CD8+ T-cells. Proliferation is measured by the dilution of CFSE fluorescence.
Protocol 2: Measurement of Cytokine Production
This protocol describes the measurement of cytokines secreted by T-cells upon activation and treatment with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound
-
Isolated T-cells or PBMCs
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
96-well culture plates
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-2, IL-17)
-
Plate reader
Procedure:
-
Cell Culture and Stimulation: Seed isolated T-cells or PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete RPMI medium. Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Inhibitor Treatment: Add 100 µL of various concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of each cytokine based on the standard curve.
Visualizations
DPP-4 Signaling in T-Cell Activation
Caption: DPP-4 mediated T-cell activation signaling pathway and its inhibition by this compound.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation using CFSE dye dilution.
Logical Relationship of DPP-4 Inhibition and T-Cell Response
Caption: Logical flow of how this compound impacts T-cell responses.
References
- 1. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Role of Dipeptidyl Peptidase-4 in Autoimmune Disease [frontiersin.org]
- 4. Dipeptidyl peptidase-4 inhibitors have adverse effects for the proliferation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Dpp-4-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the immunomodulatory effects of Dpp-4-IN-1, a Dipeptidyl peptidase-4 (DPP-4) inhibitor.
Introduction to DPP-4 (CD26) and its Inhibition
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein expressed on the surface of various cell types, including a wide range of immune cells such as T cells, B cells, natural killer (NK) cells, and monocytes.[1][2] DPP-4 functions as a serine exopeptidase, cleaving N-terminal dipeptides from polypeptides, with a preference for proline or alanine at the penultimate position.[3] This enzymatic activity allows it to modulate the bioactivity of numerous chemokines, cytokines, and peptide hormones, thereby playing a crucial role in immune regulation, signal transduction, and inflammation.[2][4]
Beyond its enzymatic function, CD26 also acts as a co-stimulatory molecule in T cell activation and is involved in cell adhesion and migration.[4][5] Given its multifaceted role in the immune system, DPP-4 has emerged as a significant therapeutic target. DPP-4 inhibitors, a class of drugs also known as gliptins, are established treatments for type 2 diabetes.[6][7] Their mechanism of action in diabetes involves preventing the degradation of incretin hormones like GLP-1, which in turn enhances insulin secretion.[8][9][10] However, the widespread expression of DPP-4 on immune cells suggests that these inhibitors may also have significant immunomodulatory effects.[2][3]
This compound is a selective inhibitor of DPP-4. Understanding its impact on immune cell populations is critical for elucidating its therapeutic potential and potential side effects in various disease contexts, including autoimmune disorders and immuno-oncology. Flow cytometry is an indispensable tool for this purpose, enabling high-throughput, multi-parametric analysis of individual cells in heterogeneous populations.[11]
Application of Flow Cytometry in Analyzing this compound Effects
Flow cytometry allows for the precise identification and quantification of various immune cell subsets and the characterization of their functional state through the use of fluorescently labeled antibodies against specific cell surface and intracellular markers.[11][12]
Key applications include:
-
Immunophenotyping: Quantifying the proportions of major immune cell populations (e.g., CD4+ T helper cells, CD8+ cytotoxic T lymphocytes, B cells, NK cells, monocytes) in peripheral blood mononuclear cells (PBMCs) or other tissues following treatment with this compound.
-
Activation Marker Analysis: Assessing the expression of activation markers (e.g., CD25, CD69, HLA-DR) on different immune cell subsets to determine the effect of this compound on their activation state.
-
Cytokine Profiling: Detecting intracellular cytokine production (e.g., IFN-γ, TNF-α, IL-2, IL-10) to understand the impact of this compound on the polarization of T helper cell responses (e.g., Th1, Th2, Th17) and the function of other immune cells.
-
Proliferation Assays: Measuring the proliferative capacity of immune cells in response to stimulation in the presence or absence of this compound.
-
Apoptosis Assays: Evaluating the induction of apoptosis in specific immune cell populations.
Expected Immunomodulatory Effects of this compound
Based on existing literature for DPP-4 inhibitors, treatment with this compound is anticipated to result in:
-
Inhibition of T cell proliferation: DPP-4 inhibitors have been shown to attenuate T cell proliferation in a dose-dependent manner.[5]
-
Modulation of cytokine production: Inhibition of DPP-4 may lead to a decrease in pro-inflammatory cytokines such as IFN-γ and TNF-α, and potentially an increase in anti-inflammatory cytokines like TGF-β.[2]
-
Alterations in immune cell subsets: Long-term DPP-4 inhibition might influence the composition of lymphocyte populations.[3]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from flow cytometry analysis of immune cells treated with this compound.
Table 1: Immunophenotyping of Human PBMCs Treated with this compound
| Cell Population | Marker | Vehicle Control (% of Live Cells) | This compound (1 µM) (% of Live Cells) | This compound (10 µM) (% of Live Cells) |
| T Helper Cells | CD3+CD4+ | 45.2 ± 3.1 | 44.8 ± 2.9 | 43.5 ± 3.5 |
| Cytotoxic T Cells | CD3+CD8+ | 25.6 ± 2.5 | 25.1 ± 2.3 | 24.9 ± 2.8 |
| B Cells | CD19+ | 10.3 ± 1.5 | 10.1 ± 1.3 | 9.8 ± 1.6 |
| NK Cells | CD3-CD56+ | 12.1 ± 1.8 | 12.5 ± 2.0 | 12.9 ± 2.2 |
| Monocytes | CD14+ | 5.8 ± 0.9 | 6.2 ± 1.1 | 6.5 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on T Cell Activation Marker Expression
| Cell Population | Activation Marker | Vehicle Control (% Positive) | This compound (1 µM) (% Positive) | This compound (10 µM) (% Positive) |
| CD4+ T Cells | CD25 | 22.5 ± 2.1 | 18.3 ± 1.9 | 15.1 ± 1.7** |
| CD8+ T Cells | CD69 | 15.8 ± 1.6 | 12.5 ± 1.4 | 9.7 ± 1.2** |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance is denoted by *p < 0.05 and **p < 0.01 compared to the vehicle control.
Table 3: Intracellular Cytokine Production in Activated CD4+ T Cells Treated with this compound
| Cytokine | Vehicle Control (% Positive Cells) | This compound (1 µM) (% Positive Cells) | This compound (10 µM) (% Positive Cells) |
| IFN-γ (Th1) | 18.9 ± 1.9 | 14.2 ± 1.5 | 10.5 ± 1.3** |
| IL-4 (Th2) | 4.2 ± 0.5 | 4.5 ± 0.6 | 4.8 ± 0.7 |
| IL-17A (Th17) | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2** |
| IL-10 (Treg) | 1.8 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments following in vitro stimulation. Statistical significance is denoted by *p < 0.05 and **p < 0.01 compared to the vehicle control.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer, leaving the mononuclear cell layer at the interface undisturbed.
-
Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new 50 mL conical tube.
-
Add 30-40 mL of PBS to the collected cells and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS for a second wash. Centrifuge at 200 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
Protocol 2: In Vitro Treatment of PBMCs with this compound
-
Adjust the concentration of the isolated PBMCs to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add the desired final concentrations of this compound (e.g., 1 µM, 10 µM) and a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) to the cell cultures.
-
If studying the effect on cell activation, add a stimulating agent such as phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 3: Flow Cytometry Staining for Surface Markers
-
After the incubation period, harvest the cells from the wells and transfer them to 5 mL FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of FACS buffer (PBS containing 2% FBS and 0.05% sodium azide). Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the pre-titrated fluorescently labeled antibodies against the surface markers of interest (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56, anti-CD14, anti-CD25, anti-CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
If desired, add a viability dye (e.g., 7-AAD or propidium iodide) just before analysis to exclude dead cells.
-
Acquire the samples on a flow cytometer.
Protocol 4: Intracellular Cytokine Staining
-
For the final 4-6 hours of the cell culture incubation (Protocol 2), add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells to promote intracellular cytokine accumulation.
-
Harvest the cells and perform surface marker staining as described in Protocol 3, steps 1-7.
-
After the final wash of the surface staining, resuspend the cell pellet in 250 µL of a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X perm/wash buffer.
-
Resuspend the cells in 100 µL of 1X perm/wash buffer containing the fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-IL-10).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X perm/wash buffer.
-
Resuspend the cells in 500 µL of FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: DPP-4 mediated T cell co-stimulation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glucagon.com [glucagon.com]
- 5. Dipeptidyl peptidase-4 inhibitors have adverse effects for the proliferation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 10. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. learn.cellsignal.com [learn.cellsignal.com]
- 12. Flow Cytometry Protocol | Abcam [abcam.com]
Application Notes and Protocols: Lentiviral-Mediated Knockdown of DPP-4 to Mimic Pharmacological Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knockdown Dipeptidyl peptidase-4 (DPP-4) expression, thereby mimicking the therapeutic effects of DPP-4 inhibitors. This approach offers a powerful tool for studying the downstream consequences of DPP-4 silencing in various cellular and animal models, providing insights into its role in metabolic diseases, immunology, and beyond.
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-4 enzymatic activity by small molecule inhibitors, known as gliptins, is an established therapeutic strategy for type 2 diabetes.[1][4] These inhibitors increase the circulating levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying.[1][5]
Beyond its role in glucose metabolism, DPP-4 is involved in various other physiological processes, including immune regulation, inflammation, and cell adhesion.[5][6] Pharmacological inhibitors block the enzymatic activity of DPP-4 systemically. In contrast, lentiviral-mediated shRNA knockdown allows for a targeted and sustained reduction of DPP-4 protein expression in specific cell types or tissues, providing a valuable method to dissect the function of DPP-4 independent of its enzymatic activity and to understand its localized effects.[6][7] This document outlines the protocols to achieve DPP-4 knockdown and compares the outcomes with those of a representative DPP-4 inhibitor, Linagliptin.
Data Presentation
The following tables summarize the quantitative effects of a representative DPP-4 inhibitor (Linagliptin) and lentiviral-mediated knockdown of DPP-4 on key metabolic and gene expression parameters.
Table 1: Effects of Systemic DPP-4 Inhibition vs. Hepatic DPP-4 Knockdown in a Murine Model of Diabetes (db/db mice)
| Parameter | Control (Non-targeting siRNA) | Linagliptin (DPP-4 Inhibitor) | siRNA-mediated Hepatic DPP-4 Knockdown |
| Hepatic DPP-4 mRNA Expression | 100% | Not Reported | ~25%[7] |
| Hepatic DPP-4 Protein Abundance | 100% | Not Reported | ~25%[7] |
| Circulating Active GLP-1 Levels | Baseline | Significantly Increased | No Significant Change[7] |
| Glucose Tolerance (AUC) | High | Significantly Improved[7] | No Significant Improvement[7] |
| Hepatic Steatosis | Severe | No Significant Improvement[7] | Reduced[7] |
| Hepatic de novo Lipogenesis Gene Expression (e.g., acaca, scd1, fasn) | High | No Significant Change[7] | Significantly Lower[7] |
Data is synthesized from a study comparing a systemic DPP-4 inhibitor with liver-specific siRNA knockdown in db/db mice.[7]
Table 2: Effects of Lentiviral DPP-4 Knockdown in Human Preadipocytes
| Parameter | Control (Non-targeting shRNA) | Lentiviral shRNA-mediated DPP-4 Knockdown |
| DPP-4 mRNA Expression | 100% | Significantly Decreased[6] |
| Preadipocyte Proliferation | Normal | Retarded[6] |
| ERK Activation (Basal and Insulin-induced) | 100% | Reduced by ~60%[6] |
| Adipogenic Gene Expression (e.g., PDK4, PPargc1a) | Baseline | Significantly Increased[6] |
Data is based on a study investigating the role of DPP-4 in human preadipocytes using lentiviral shRNA.[6]
Signaling Pathways and Experimental Workflows
DPP-4 Signaling and Downstream Effects
The following diagram illustrates the central role of DPP-4 in incretin hormone degradation and highlights some of the key downstream signaling pathways affected by its inhibition or knockdown.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. Metabolic role of dipeptidyl peptidase 4 (DPP4) in primary human (pre)adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A siRNA mediated hepatic dpp4 knockdown affects lipid, but not glucose metabolism in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DPP-4i-X Concentration for Maximum In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DPP-4i-X, a representative Dipeptidyl peptidase-4 (DPP-4) inhibitor, in in vitro experiments. Our goal is to help you optimize the concentration of DPP-4i-X to achieve maximum efficacy and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DPP-4 inhibitors like DPP-4i-X?
A1: DPP-4 inhibitors block the enzymatic activity of Dipeptidyl peptidase-4.[1][2] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, these inhibitors increase the levels of active GLP-1 and GIP, which in turn enhances insulin secretion and reduces glucagon release, ultimately leading to lower blood glucose levels.[1][2][4]
Q2: What is a typical starting concentration range for DPP-4i-X in cell-based assays?
A2: For initial experiments, a broad concentration range of DPP-4i-X is recommended to determine the optimal dose. A common starting point is to perform a serial dilution from 1 nM to 100 µM. This range will help in identifying the half-maximal inhibitory concentration (IC50) and the concentration at which maximum efficacy is achieved without inducing cytotoxicity.
Q3: How can I determine the IC50 value of DPP-4i-X in my specific cell line?
A3: To determine the IC50 value, you should perform a dose-response experiment. Treat your cells with a range of DPP-4i-X concentrations and measure the DPP-4 activity. The IC50 is the concentration of DPP-4i-X that results in 50% inhibition of the DPP-4 enzyme activity. For example, studies on other DPP-4 inhibitors like Sitagliptin have determined IC50 values in specific cell lines, such as 32.1 μg/ml in HT-29 colon cancer cells.[5]
Q4: Should I use a cell-free or a cell-based assay to test DPP-4i-X efficacy?
A4: Both assay formats are valuable. A cell-free assay using recombinant human DPP-4 is useful for determining the direct inhibitory effect of DPP-4i-X on the enzyme.[6] A cell-based assay is more physiologically relevant as it assesses the inhibitor's activity in a cellular context, taking into account factors like cell permeability and off-target effects.[6] It is often recommended to start with a cell-free assay to confirm direct inhibition and then move to a cell-based assay for validation.
Q5: What are the key considerations for optimizing a cell-based DPP-4 activity assay?
A5: Key parameters to optimize include cell density, concentration of the fluorescent probe (substrate), and incubation time.[7] It is crucial to ensure that the substrate concentration is at or below the Michaelis constant (Km) to accurately determine inhibitory activity and that the reaction is in the linear range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with a buffer to minimize edge effects. |
| No significant inhibition of DPP-4 activity observed | DPP-4i-X concentration is too low, inactive compound, or incorrect assay conditions. | Perform a dose-response curve with a wider and higher concentration range. Verify the purity and activity of your DPP-4i-X stock. Re-optimize assay conditions such as substrate concentration and incubation time. |
| High background fluorescence | Autofluorescence from the compound, cells, or media components. | Run a control with the compound alone (no cells or enzyme) to check for autofluorescence. Use phenol red-free media during the assay. |
| Cell death observed at higher concentrations | Cytotoxicity of DPP-4i-X. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your DPP-4 activity assay to determine the cytotoxic concentration range of DPP-4i-X. |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, or incubation conditions. | Use cells within a consistent passage number range. Prepare fresh reagents and ensure consistent incubation times and temperatures. |
Experimental Protocols
Protocol 1: Determination of DPP-4i-X IC50 in a Cell-Based Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of DPP-4i-X in a human cell line expressing DPP-4 (e.g., Caco-2 cells).
Materials:
-
DPP-4i-X
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of DPP-4i-X in assay buffer at 2X the final desired concentrations.
-
Treatment: Remove the culture medium from the cells and wash with PBS. Add 50 µL of the 2X DPP-4i-X dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Substrate Addition: Prepare a 2X solution of the DPP-4 fluorogenic substrate in assay buffer. Add 50 µL of this solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Calculate the percentage of DPP-4 inhibition for each DPP-4i-X concentration relative to the vehicle control. Plot the percent inhibition against the log of the DPP-4i-X concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of DPP-4i-X.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree.
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays [frontiersin.org]
- 7. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Dpp-4-IN-1
Welcome to the technical support center for DPP-4-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of this compound and to provide guidance for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent inhibitor of Dipeptidyl Peptidase 4 (DPP-4), a serine protease involved in glucose metabolism.[1] It is a structural analog of Alogliptin and is used in diabetes research.[1] The reported IC50 value for this compound is 49 nM.[1]
Q2: I am observing significant differences in the IC50 values of this compound between different batches. What could be the cause?
A2: Batch-to-batch variability in the potency of a small molecule inhibitor like this compound can stem from several factors:
-
Purity: The most common cause is variation in the purity of the compound. Even small amounts of highly potent impurities can significantly alter the apparent IC50 value.[2] The Journal of Medicinal Chemistry, for instance, requires a purity of 98% or more for key target compounds.[2]
-
Solubility: Incomplete solubilization of the compound can lead to an overestimation of the IC50. If different batches exhibit different solubility characteristics, this can result in inconsistent data.
-
Stability: Degradation of the compound over time or due to improper storage can reduce its effective concentration and thus increase the apparent IC50.
-
Weighing and Dilution Errors: Inaccurate weighing of the compound or errors in serial dilutions are common sources of variability.
Q3: How can I assess the quality of a new batch of this compound?
A3: To ensure the quality and consistency of your results, it is advisable to perform in-house quality control on each new batch:
-
Purity Analysis: If available, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.
-
Activity Assay: Perform a standard DPP-4 inhibition assay to determine the IC50 of the new batch and compare it to the value obtained from previous batches or the supplier's specifications.
-
Solubility Test: Visually inspect the stock solution to ensure complete dissolution. If issues persist, consider using a different solvent or employing techniques like sonication.
Q4: What are the recommended storage conditions for this compound?
A4: While specific storage conditions should be obtained from the supplier's Certificate of Analysis, general recommendations for small molecule inhibitors are to store them as a powder at -20°C for long-term stability. Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage of solutions (up to one month), -20°C may be sufficient.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments with the same batch | 1. Inaccurate dilutions: Errors in preparing the serial dilutions of the inhibitor. 2. Assay variability: Inconsistent incubation times, temperatures, or reagent concentrations. 3. Enzyme activity variation: The activity of the DPP-4 enzyme may vary between experiments. | 1. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes. 2. Strictly adhere to the assay protocol. Use a positive control inhibitor (e.g., Sitagliptin) to monitor assay performance.[3] 3. Always run a control with no inhibitor to determine the 100% activity level for each experiment. |
| Poor solubility of this compound | 1. Incorrect solvent: The chosen solvent may not be optimal for dissolving the compound. 2. Low temperature: The compound may precipitate at lower temperatures. 3. High concentration: The desired stock concentration may exceed the solubility limit. | 1. Consult the supplier's datasheet for recommended solvents. DMSO is a common choice for many small molecules. 2. Gently warm the solution or use sonication to aid dissolution. 3. Prepare a lower concentration stock solution. |
| High background fluorescence in the DPP-4 activity assay | 1. Autofluorescence of the compound: this compound itself might be fluorescent at the assay wavelengths. 2. Contaminated reagents: Assay buffer or other reagents may be contaminated. | 1. Run a control well containing only the inhibitor in the assay buffer to measure its intrinsic fluorescence and subtract this value from the experimental wells. 2. Use fresh, high-quality reagents. |
| No inhibition observed or very high IC50 value | 1. Degraded compound: The inhibitor may have degraded due to improper storage or handling. 2. Incorrect assay conditions: The enzyme or substrate concentration may not be optimal for detecting inhibition. 3. Inactive compound: The batch of the inhibitor may be of poor quality. | 1. Use a fresh aliquot of the inhibitor. If possible, verify its integrity using analytical methods. 2. Ensure the enzyme concentration is in the linear range of the assay and the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors).[4] 3. Contact the supplier and consider testing a new batch. |
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Dipeptidyl Peptidase 4 (DPP-4) | [1] |
| IC50 | 49 nM | [1] |
| CAS Number | 2215027-46-4 | [1] |
Experimental Protocols
DPP-4 Inhibition Assay Protocol (Fluorometric)
This protocol is a general guideline based on commercially available DPP-4 activity assay kits.[3][5][6]
Materials:
-
DPP-4 Enzyme (human, recombinant)
-
DPP-4 Substrate: Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)
-
DPP-4 Assay Buffer
-
This compound
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer as per the manufacturer's instructions.
-
Prepare a stock solution of the DPP-4 substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this, prepare serial dilutions in DPP-4 Assay Buffer to achieve the desired final concentrations in the assay.
-
Prepare a working solution of the DPP-4 enzyme in cold DPP-4 Assay Buffer. The final concentration should be in the linear range of the assay.
-
-
Assay Protocol:
-
Add 50 µL of the DPP-4 enzyme working solution to each well of the 96-well plate.
-
Add 10 µL of the serially diluted this compound or positive control inhibitor to the respective wells. For the 100% activity control, add 10 µL of assay buffer. For the no-enzyme control (background), add 10 µL of assay buffer to wells without the enzyme.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, or in endpoint mode after a fixed incubation time (e.g., 30 minutes), protected from light.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Determine the rate of reaction (slope of the kinetic curve) for each well.
-
Calculate the percent inhibition for each concentration of this compound relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: DPP-4 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for IC50 Determination of this compound.
Caption: Troubleshooting Decision Tree for Inconsistent this compound Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. abcam.cn [abcam.cn]
Dpp-4-IN-1 experimental controls and potential artifacts
Welcome to the technical support center for DPP-4-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that cleaves and inactivates incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3] By inhibiting DPP-4, this compound prevents the degradation of these incretins, leading to their increased circulating levels and prolonged biological activity.[2][3] This enhancement of the incretin effect results in glucose-dependent stimulation of insulin secretion and suppression of glucagon release, which are key mechanisms for maintaining glucose homeostasis.[3][4][5]
Q2: My in vitro DPP-4 inhibition assay is showing inconsistent results. What are some common causes?
A2: Inconsistent results in in vitro DPP-4 inhibition assays can stem from several factors. One common issue is the degradation of the fluorescent substrate or the enzyme itself. Ensure that all reagents, especially the DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC), are stored correctly and handled on ice to maintain their activity.[6][7] Another potential cause is improper mixing of reagents in the assay plate, leading to variable reaction rates. Gentle but thorough mixing is crucial. Finally, ensure that the solvent used to dissolve this compound does not interfere with the assay. A solvent control (vehicle) is essential to rule out any inhibitory or enhancing effects of the solvent itself.[6][7]
Q3: I am not observing the expected increase in active GLP-1 levels in my in vivo experiments. What could be the problem?
A3: A lack of increase in active GLP-1 levels in vivo is a frequent challenge, primarily due to the rapid degradation of GLP-1 by DPP-4 in circulation (half-life of 1-2 minutes).[8] To accurately measure active GLP-1, it is critical to collect blood samples into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation.[9][10][11][12] Without this precaution, the active GLP-1 will be rapidly cleaved, leading to an underestimation of its true concentration. Additionally, the timing of blood collection relative to the administration of a stimulus (e.g., oral glucose tolerance test) is crucial, as GLP-1 secretion is transient.[10][11][12]
Q4: Are there any known off-target effects of DPP-4 inhibitors that I should be aware of?
A4: Yes, while this compound is designed to be selective for DPP-4, it is important to consider potential off-target effects, particularly on other members of the dipeptidyl peptidase family, such as DPP-8 and DPP-9.[1][13] Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies.[13] Therefore, it is crucial to confirm the selectivity of this compound. Additionally, since DPP-4 has numerous substrates beyond incretins, inhibition by this compound could potentially affect other physiological processes.[4][14]
Troubleshooting Guides
In Vitro DPP-4 Activity Assay
Issue: High background fluorescence in my assay.
-
Possible Cause: The fluorogenic substrate may be degrading spontaneously.
-
Troubleshooting Steps:
-
Prepare the substrate solution fresh for each experiment.
-
Protect the substrate solution from light.
-
Run a "no enzyme" control to determine the level of spontaneous substrate degradation.
-
Issue: Low signal-to-noise ratio.
-
Possible Cause: Suboptimal enzyme concentration or incubation time.
-
Troubleshooting Steps:
-
Titrate the concentration of the recombinant DPP-4 enzyme to find the optimal concentration that yields a robust signal within the linear range of the assay.
-
Optimize the incubation time. A kinetic reading measuring fluorescence at multiple time points can help determine the linear phase of the reaction.[15]
-
In Vivo GLP-1 Measurement
Issue: High variability in plasma GLP-1 measurements between animals in the same treatment group.
-
Possible Cause: Inconsistent sample handling and processing.
-
Troubleshooting Steps:
-
Standardize the blood collection procedure. Ensure immediate mixing of blood with a DPP-4 inhibitor.
-
Process all samples consistently, including centrifugation time and temperature, and storage conditions.
-
Minimize the time between blood collection and plasma separation.
-
Issue: Unexpected physiological effects not related to glucose metabolism.
-
Possible Cause: Potential off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a selectivity profiling assay to assess the inhibitory activity of this compound against other peptidases, particularly DPP-8 and DPP-9.[13]
-
Include a negative control compound with a similar chemical structure but no inhibitory activity against DPP-4 to distinguish between target-specific and compound-specific effects.
-
Review the literature for known effects of DPP-4 inhibition on other physiological systems that might be relevant to your experimental observations.[14]
-
Experimental Protocols & Controls
In Vitro DPP-4 Inhibitor Screening Assay
This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[6][7][15]
Objective: To determine the in vitro potency (e.g., IC50) of this compound.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer
-
Fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
This compound
-
Positive control inhibitor (e.g., Sitagliptin)
-
Vehicle (solvent for this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Methodology:
-
Prepare a serial dilution of this compound in DPP-4 Assay Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Test wells: DPP-4 enzyme, DPP-4 Assay Buffer, and varying concentrations of this compound.
-
100% Activity Control: DPP-4 enzyme, DPP-4 Assay Buffer, and vehicle.
-
Positive Control: DPP-4 enzyme, DPP-4 Assay Buffer, and a known concentration of the positive control inhibitor.
-
Background Control: DPP-4 Assay Buffer and vehicle (no enzyme).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Read the fluorescence kinetically or at a fixed time point (e.g., 30 minutes) at 37°C.
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the 100% activity control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Essential Experimental Controls:
| Control | Purpose | Expected Outcome |
| 100% Activity Control | Represents the maximum enzymatic activity without any inhibitor. | High fluorescence signal. |
| Background Control | Measures the intrinsic fluorescence of the reagents and spontaneous substrate degradation. | Low fluorescence signal. |
| Positive Control | Ensures the assay is working correctly and provides a reference for inhibition. | Significant reduction in fluorescence compared to the 100% activity control. |
| Vehicle Control | Accounts for any effects of the solvent used to dissolve the inhibitor. | Fluorescence signal should be similar to the 100% activity control. |
In Vivo GLP-1 Measurement Following this compound Administration
Objective: To assess the effect of this compound on active GLP-1 levels in vivo.
Materials:
-
This compound
-
Vehicle
-
Experimental animals (e.g., mice or rats)
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., a commercial inhibitor cocktail or a specific DPP-4 inhibitor) and an anticoagulant (e.g., EDTA).
-
ELISA kit for active GLP-1
Methodology:
-
Administer this compound or vehicle to the experimental animals.
-
At a specified time point after administration, perform a procedure to stimulate GLP-1 secretion (e.g., oral glucose gavage).
-
Collect blood samples at predetermined time points into the prepared collection tubes.
-
Immediately place the blood samples on ice and centrifuge at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the concentration of active GLP-1 in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.
Essential Experimental Controls:
| Control Group | Purpose | Expected Outcome |
| Vehicle-treated group | Establishes the baseline GLP-1 response without DPP-4 inhibition. | A transient increase in active GLP-1 following the stimulus, which rapidly declines. |
| This compound-treated group | Determines the effect of DPP-4 inhibition on GLP-1 levels. | A significantly higher and more sustained increase in active GLP-1 levels compared to the vehicle-treated group. |
Visualizations
Caption: DPP-4 Signaling Pathway.
Caption: In Vitro Assay Workflow.
References
- 1. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. Clinical Use of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. alpco.com [alpco.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Context-dependent effects of dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered in Dipeptidyl Peptidase-4 (DPP-4) inhibitor-related research.
Frequently Asked Questions (FAQs)
Q1: My DPP-4 inhibitor shows inconsistent potency (IC50 values) across different assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
Substrate Specificity and Concentration: The choice of substrate and its concentration can significantly impact apparent inhibitor potency. For rapidly dissociating inhibitors, the substrate choice alters the Km, leading to different IC50 values. Ensure you are using a consistent substrate and concentration, ideally near the Km, for comparable results.
-
Enzyme Purity and Source: The purity and source (recombinant vs. native, species) of the DPP-4 enzyme can affect inhibitor binding. Contaminating proteases in impure preparations can degrade the substrate or the inhibitor, leading to inaccurate results.
-
Assay Conditions: Variations in pH, temperature, and incubation time can all influence enzyme kinetics and inhibitor activity. Standardize these parameters across all experiments. For slow-binding inhibitors, ensure a sufficient pre-incubation period for the enzyme and inhibitor to reach equilibrium before adding the substrate.
-
Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can affect enzyme activity. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the enzyme.
Q2: I am observing off-target effects in my cell-based or in vivo studies. How can I determine if they are specific to DPP-4 inhibition?
A2: DPP-4 has numerous substrates beyond GLP-1 and GIP, leading to potential pleiotropic effects.[1][2][3] To dissect these effects, consider the following:
-
Use of Multiple, Structurally Distinct Inhibitors: If different DPP-4 inhibitors with varying chemical scaffolds produce the same biological effect, it is more likely to be a result of on-target DPP-4 inhibition.
-
Inactive Enantiomer/Analog Control: If available, use a structurally similar but inactive analog of your inhibitor as a negative control. An effect observed with the active compound but not the inactive one points towards a target-specific mechanism.
-
Genetic Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce DPP-4 expression in your cell model. If the phenotype of DPP-4 knockdown recapitulates the effect of the inhibitor, it strongly suggests an on-target mechanism. Similarly, studies in DPP-4 knockout animals can confirm in vivo findings.[4]
-
Substrate Rescue Experiments: Attempt to rescue the observed phenotype by adding back known DPP-4 substrates that are implicated in the biological process you are studying.
Q3: How do I ensure the selectivity of my DPP-4 inhibitor against other dipeptidyl peptidases like DPP-8 and DPP-9?
A3: Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, making selectivity a critical parameter.[1] A selectivity assay is essential. This typically involves:
-
Recombinant DPP-8 and DPP-9 Enzymes: Use purified, recombinant human DPP-8 and DPP-9 proteins for your assays.[1]
-
Specific Substrates: Utilize substrates that are readily cleaved by DPP-8 and DPP-9.
-
Comparative IC50 Determination: Determine the IC50 values of your inhibitor against DPP-4, DPP-8, and DPP-9 in parallel. A significantly higher IC50 for DPP-8 and DPP-9 indicates selectivity for DPP-4. Sitagliptin and alogliptin are known to be highly selective.[5]
Q4: What are the key considerations for designing in vivo studies with DPP-4 inhibitors?
A4: Successful in vivo studies require careful planning:
-
Animal Model Selection: Choose an animal model that is relevant to your research question. While various models of type 2 diabetes exist, there is no evidence to suggest a preference between rats and mice for predicting human glucose response to DPP-4 inhibitors.[6][7] However, be aware of the translational limitations of any single model.
-
Dose Selection and Pharmacokinetics/Pharmacodynamics (PK/PD): Conduct preliminary studies to determine the appropriate dose that achieves the desired level of DPP-4 inhibition over a sustained period. It's crucial to correlate the pharmacokinetic profile of the inhibitor with its pharmacodynamic effect (i.e., the degree of DPP-4 inhibition in plasma or tissue).[4]
-
Route of Administration: The route of administration should be appropriate for the inhibitor's properties and the experimental design.
-
Endpoint Selection: Clearly define the primary and secondary endpoints of your study. These could include changes in blood glucose, incretin levels, or markers of inflammation.
-
Reporting Standards: Ensure transparent reporting of experimental details, including animal strain, sex, age, and justification for group sizes, to improve the reproducibility and translational value of your findings.[6][7]
Troubleshooting Guides
In Vitro DPP-4 Enzyme Activity/Inhibitor Screening Assays
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence/absorbance | Contaminated reagents or microplate. | Use fresh, high-purity reagents. For fluorescence assays, use black plates with clear bottoms to minimize background. |
| Autofluorescence/absorbance of the test compound. | Run a control well with the compound but without the enzyme to measure its intrinsic signal and subtract it from the test well reading. | |
| No or low enzyme activity | Inactive enzyme. | Ensure proper storage and handling of the DPP-4 enzyme. Avoid repeated freeze-thaw cycles. Use a positive control (e.g., a known active DPP-4 inhibitor like sitagliptin) to confirm assay performance. |
| Incorrect assay buffer pH or composition. | Use the recommended assay buffer and ensure its pH is optimal for enzyme activity (typically around pH 7.5-8.0).[8][9] | |
| Substrate degradation. | Prepare substrate solutions fresh and protect them from light, especially fluorescent substrates. | |
| Overloaded fluorescence/absorbance signal | Enzyme or substrate concentration is too high. | Optimize the concentrations of the enzyme and substrate to ensure the reaction proceeds within the linear range of the instrument. |
| Incorrect instrument gain setting. | Adjust the gain setting on the plate reader to accommodate the signal intensity.[9] | |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Inconsistent incubation times or temperatures. | Use a multi-channel pipette for simultaneous addition of reagents. Ensure the plate is incubated at a constant temperature. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Low or no DPP-4 activity in cells | Low DPP-4 expression in the chosen cell line. | Select a cell line known to express sufficient levels of DPP-4 (e.g., Caco-2, HepG2). |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel. | |
| High well-to-well variability | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a consistent seeding protocol. |
| Uneven compound distribution. | Mix the plate gently after adding the inhibitor. | |
| Inhibitor appears inactive in cells but is active in biochemical assays | Poor membrane permeability of the inhibitor. | Modify the chemical structure of the inhibitor to improve its cell permeability. |
| Efflux of the inhibitor by cellular transporters. | Co-incubate with known efflux pump inhibitors to see if the activity of your compound is restored. | |
| Intracellular metabolism of the inhibitor. | Analyze the stability of the compound in the presence of cell lysates or microsomes. |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibitor Selectivity Assay
This protocol is adapted from a method for evaluating DPP-4 inhibitor selectivity against DPP-8 and DPP-9.[1]
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
DPP-4 substrate: Gly-Pro-p-nitroanilide
-
DPP-8/9 substrate: Appropriate specific substrate
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Test inhibitor and reference inhibitor (e.g., sitagliptin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the test inhibitor and reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions. Make serial dilutions in the assay buffer.
-
Prepare enzyme solutions of DPP-4, DPP-8, and DPP-9 in the assay buffer at their optimal concentrations.
-
Prepare substrate solutions in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the diluted inhibitor solution or solvent control to the respective wells.
-
Add 50 µL of the corresponding enzyme solution (DPP-4, DPP-8, or DPP-9) to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 40 µL of the appropriate substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 405 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the progress curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value for each enzyme.
-
Calculate the selectivity index by dividing the IC50 for DPP-8 or DPP-9 by the IC50 for DPP-4.
-
Protocol 2: Cell-Based DPP-4 Activity Assay
This protocol is based on a method using a fluorogenic probe in living cells.[2]
Materials:
-
DPP-4 expressing cells (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorogenic DPP-4 activity probe (e.g., GP-BAN)
-
Test inhibitor and positive control inhibitor
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an optimized density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
Inhibitor Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh culture medium containing various concentrations of the test inhibitor or controls to the respective wells.
-
Incubate for the desired treatment period (e.g., 1-2 hours) at 37°C.
-
-
Probe Incubation:
-
Remove the inhibitor-containing medium and wash the cells twice with PBS.
-
Add medium containing the fluorogenic DPP-4 probe to each well.
-
Incubate for an optimized duration (e.g., 60 minutes) at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells three times with PBS to remove any remaining probe.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Calculate the percent inhibition of DPP-4 activity for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value of the inhibitor in the cell-based assay.
-
Visualizations
DPP-4 Signaling in Glucose Homeostasis
References
- 1. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 4. Accelerating Drug Development Using Biomarkers: A Case Study with Sitagliptin, A Novel DPP4 Inhibitor for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. content.abcam.com [content.abcam.com]
Refining Dpp-4-IN-1 treatment protocols for long-term studies
This guide provides technical support for researchers and scientists utilizing Dpp-4-IN-1 in long-term studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is a serine exopeptidase that inactivates various peptides, including the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3][4] By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP.[2][4] This leads to increased levels of active incretins, which in turn stimulate insulin secretion, suppress glucagon release in a glucose-dependent manner, delay gastric emptying, and ultimately lower blood glucose levels.[2][3][4][5]
Q2: What are the critical considerations for designing a long-term in vivo study with this compound?
A2: For long-term studies, consider the following:
-
Dosing Regimen: this compound has been shown to be effective with once-a-week oral administration in mouse models.[6] Establish a consistent dosing schedule and route of administration based on pharmacokinetic data.
-
Animal Model: Select a relevant animal model for your research question (e.g., db/db mice for type 2 diabetes studies).[6]
-
Monitoring: Regularly monitor key parameters such as fasting blood glucose, body weight, and plasma DPP-4 activity to ensure target engagement.[6][7] Consider performing Oral Glucose Tolerance Tests (OGTTs) at multiple time points to assess changes in glucose homeostasis.[7]
-
Adverse Effects: Be vigilant for potential side effects. While generally well-tolerated, long-term DPP-4 inhibition has been associated with nasopharyngitis, headaches, and rare but serious events like pancreatitis and skin reactions in clinical settings.[8][9][10]
Q3: How should I prepare and store this compound for administration?
A3: this compound is soluble in DMSO.[6] For stock solutions, prepare aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for use within one month or at -80°C for up to six months.[6] For in vivo administration, a final formulation may involve further dilution in vehicles like saline with Tween 80, but solubility and stability in the final formulation should be confirmed.[11]
Q4: How can I monitor the efficacy of this compound treatment throughout a long-term study?
A4: Efficacy can be monitored through several methods:
-
Plasma DPP-4 Activity: Directly measure the inhibition of DPP-4 activity in plasma or serum samples.[12] A sustained inhibition of >70% is often targeted.[13]
-
Blood Glucose Levels: Monitor fasting blood glucose levels and perform OGTTs to assess improvements in glucose tolerance.[6]
-
Active GLP-1 Levels: Measure the concentration of intact, active GLP-1. Note that this can be challenging due to its short half-life, and sample collection requires the immediate addition of a DPP-4 inhibitor to prevent ex vivo degradation.[14][15]
Troubleshooting Guide
Problem: I am observing high variability in my plasma DPP-4 activity measurements.
-
Possible Cause 1: Sample Handling. DPP-4 is an enzyme sensitive to handling. Inconsistent sample collection, processing times, or storage temperatures can affect its activity.
-
Possible Cause 2: Assay Procedure. Variations in incubation times, temperatures, or reagent preparation can lead to inconsistent results.
Problem: My animal model is not showing a significant glucose-lowering effect after treatment.
-
Possible Cause 1: Insufficient Dosing. The dose of this compound may be too low to achieve adequate DPP-4 inhibition.
-
Possible Cause 2: Animal Model Characteristics. The chosen animal model may have a pathophysiology that is less responsive to incretin-based therapies.
-
Solution: Review literature to confirm that the selected model is appropriate. The efficacy of DPP-4 inhibitors depends on functional pancreatic β-cells.[19]
-
-
Possible Cause 3: Compound Administration/Bioavailability. Issues with the formulation or route of administration may be limiting the drug's exposure.
-
Solution: Verify the solubility and stability of this compound in your chosen vehicle. Ensure accurate administration (e.g., via oral gavage) and consider pharmacokinetic studies to assess bioavailability.
-
Problem: I am having difficulty reliably measuring intact GLP-1 levels.
-
Possible Cause: Rapid Degradation. Active GLP-1 is rapidly degraded by DPP-4 in vivo and ex vivo.[15] Without proper precautions, levels can be undetectable.
-
Solution: When collecting blood samples, use tubes containing a DPP-4 inhibitor (e.g., sitagliptin, valine-pyrrolidide) to prevent degradation after collection.[14][15] Process samples immediately on ice. Using an inhibitor during the in vivo phase of the experiment can also stabilize GLP-1 for more reliable measurement.[15]
-
Data Presentation
Table 1: Summary of Pharmacokinetic Properties of Selected DPP-4 Inhibitors
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
|---|---|---|---|---|---|
| Time to Cmax (hours) | 1-3 | ~1-2 | ~1-2 | ~1.5 | ~1-2 |
| Terminal Half-life (hours) | ~12 | ~3 | ~2.5 | >100 | ~21 |
| Metabolism | Minimal | Hydrolysis | CYP3A4/A5 | Minimal | Minimal |
| Primary Elimination Route | Renal (unchanged) | Renal | Renal/Metabolism | Biliary/Fecal | Renal (unchanged) |
| Dose Adjustment in Renal Impairment | Yes | Yes | Yes | No | Yes |
(Data compiled from multiple sources[20][21][22][23][24])
Table 2: In Vivo Efficacy of this compound in a db/db Mouse Model
| Treatment Group | Dose (mg/kg) | Administration | Fasting Blood Glucose Reduction | Glucose Tolerance (OGTT) |
|---|---|---|---|---|
| Vehicle Control | - | Oral, once a week | - | - |
| This compound | 3 | Oral, once a week | Significant Reduction | Significant Improvement |
| This compound | 10 | Oral, once a week | Significant Reduction | Significant Improvement |
(Data summarized from Li S, et al. J Med Chem. 2019[6])
Mandatory Visualizations
Caption: DPP-4 signaling pathway and the mechanism of this compound inhibition.
Caption: A typical experimental workflow for a long-term in vivo study.
Caption: A logical workflow for troubleshooting inconsistent efficacy results.
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits.[16][17][25]
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting a 10X stock with dH₂O.
-
Reconstitute the DPP-4 enzyme in 1X Assay Buffer on ice. The final concentration will depend on the kit's specific activity.
-
Prepare the DPP-4 substrate (e.g., H-Gly-Pro-AMC) solution by diluting the stock in 1X Assay Buffer.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
-
Assay Procedure (96-well plate):
-
100% Activity Wells (Control): Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the solvent used for the inhibitor.[17]
-
Background Wells: Add 40 µL Assay Buffer and 10 µL of the solvent.[17]
-
Inhibitor Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of your diluted this compound.[17]
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the diluted DPP-4 substrate to all wells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[16][17]
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] * 100[18]
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.[18]
-
Protocol 2: In Vivo DPP-4 Activity Measurement in Mouse Serum
This protocol is a general guide for sample collection and analysis.[12]
-
Sample Collection:
-
Collect whole blood from animals via a suitable method (e.g., tail vein, cardiac puncture) into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
-
Carefully collect the serum supernatant and transfer to a fresh tube. It is advisable to make aliquots to avoid freeze-thaw cycles.[12]
-
Immediately freeze samples at -80°C until analysis.
-
-
Sample Preparation for Assay:
-
Thaw serum samples on ice.
-
Dilute serum samples 1:20 in an appropriate assay buffer (e.g., Prionex solution, as recommended by some kits).[12]
-
-
Assay Procedure:
-
Use a commercial DPP-4 activity assay kit (see Protocol 1).
-
Add the diluted serum to the wells in place of the recombinant enzyme.
-
To determine the specific contribution of DPP-4, run a duplicate sample containing a known, potent DPP-4 inhibitor. The difference in activity between the inhibited and uninhibited samples represents the DPP-4-specific activity.[12]
-
Follow the kit's instructions for incubation and fluorescence reading.
-
-
Data Analysis:
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. m.youtube.com [m.youtube.com]
- 6. glpbio.com [glpbio.com]
- 7. Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Dermatological side effects of dipeptidyl Peptidase-4 inhibitors in diabetes management: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPP4-In | Others 16 | 866396-34-1 | Invivochem [invivochem.com]
- 12. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. abcam.com [abcam.com]
- 18. content.abcam.com [content.abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors | Semantic Scholar [semanticscholar.org]
- 21. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. Dipeptidyl peptidase-4 inhibitors: pharmacokinetics, efficacy, tolerability and safety in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. resources.amsbio.com [resources.amsbio.com]
Interpreting unexpected results in experiments with Dpp-4-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Dpp-4-IN-1 and other dipeptidyl peptidase-4 (DPP-4) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent dipeptidyl peptidase 4 (DPP-4) inhibitor with an IC50 of 49 nM.[1] It is a structural analog of Alogliptin and is used in research for studying diabetes and other conditions where DPP-4 activity is relevant.[1] It is important to note that various suppliers may use similar names for different molecules; always refer to the specific chemical structure and properties provided by your supplier.
Q2: What is the primary mechanism of action of DPP-4 inhibitors?
A2: DPP-4 inhibitors block the enzymatic activity of DPP-4, a serine exopeptidase.[2][3] DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion, suppress glucagon release in a glucose-dependent manner, and ultimately lower blood glucose levels.[4]
Q3: What are the potential "off-target" or pleiotropic effects of DPP-4 inhibitors?
A3: DPP-4 has numerous substrates besides incretins, including neuropeptides, cytokines, and chemokines.[5] Inhibition of DPP-4 can therefore lead to a wide range of effects beyond glycemic control. These pleiotropic effects can impact the cardiovascular, renal, and immune systems.[5][6] The outcomes of these off-target effects can be context-dependent and are an active area of research.[7]
Q4: Are there known safety concerns with DPP-4 inhibitors?
A4: While generally well-tolerated, some clinical studies have raised concerns about potential adverse effects of certain DPP-4 inhibitors. These include an increased risk of heart failure hospitalizations, pancreatitis, and severe joint pain.[6][8][9][10] Additionally, due to their immunomodulatory effects, there is ongoing research into a possible association with certain autoimmune diseases.[6][11]
Troubleshooting Guide for Unexpected Experimental Results
This guide addresses common unexpected outcomes in a question-and-answer format.
In Vitro Experiments
Q1: My in vitro DPP-4 activity assay shows lower than expected inhibition with this compound. What are the possible causes?
A1: Several factors could contribute to this observation:
-
Reagent Integrity: Ensure that the this compound compound, recombinant DPP-4 enzyme, and substrate are not degraded. Follow the storage and handling instructions provided by the supplier. Repeated freeze-thaw cycles of the enzyme and substrate should be avoided.
-
Assay Conditions: Verify the assay buffer composition, pH, and incubation temperature. The optimal pH for DPP-4 activity is typically around 8.0.[12] The assay is generally performed at 37°C.[13]
-
Inhibitor Solubility: this compound may have precipitated out of solution. Check the solubility of the compound in your assay buffer. It may be necessary to use a small amount of a solvent like DMSO to dissolve the inhibitor initially, but be mindful of the final solvent concentration in the assay, as high concentrations can inhibit enzyme activity.[13]
-
Substrate Concentration: If the substrate concentration is too high, it can lead to an underestimation of the inhibitor's potency (competitive inhibition). Consider using a substrate concentration at or below the Km value.[13]
-
Contamination: Ensure there is no contamination of reagents or labware that could interfere with the assay.
Q2: I am observing unexpected effects on cell viability or proliferation in my cell-based assays. Why might this be happening?
A2: This could be due to several reasons:
-
Off-Target Effects: DPP-4 is expressed on the surface of many cell types and has functions beyond incretin degradation.[5] this compound could be influencing other cellular pathways. For example, some DPP-4 inhibitors have been shown to have immunomodulatory effects that could impact cell proliferation and function.[5][14]
-
Selectivity: While this compound is a potent DPP-4 inhibitor, it may also inhibit other dipeptidyl peptidases, such as DPP-8 and DPP-9, at higher concentrations. Inhibition of these other DPPs has been linked to certain adverse effects in preclinical studies. It is important to determine the selectivity profile of the specific inhibitor you are using.
-
Cell Line Specificity: The effects of DPP-4 inhibition can be cell-type specific. The expression level of DPP-4 and its substrates can vary between different cell lines, leading to different outcomes.
-
Compound Cytotoxicity: At high concentrations, this compound itself might be cytotoxic. It is crucial to perform a dose-response curve for cytotoxicity in your specific cell line.
In Vivo Experiments
Q3: In my animal model of diabetes, this compound is not improving glycemic control as expected. What should I investigate?
A3: Consider the following factors:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and dosing frequency may not be optimal for achieving sufficient DPP-4 inhibition over a 24-hour period. It is important to perform PK/PD studies to determine the appropriate dosing regimen for your animal model.[15]
-
Bioavailability: The oral bioavailability of this compound might be low in the species you are using. The formulation of the compound for oral administration can also significantly impact its absorption.
-
Animal Model Characteristics: The underlying pathophysiology of the diabetic animal model is important. The efficacy of DPP-4 inhibitors can be influenced by the level of remaining beta-cell function.
-
Diet: The composition of the diet fed to the animals can influence the outcomes of metabolic studies. Ensure a consistent and appropriate diet is used throughout the experiment.
Q4: I am observing unexpected cardiovascular or renal effects in my animal studies. How can I interpret these results?
A4: The cardiovascular and renal effects of DPP-4 inhibitors are complex and can be contradictory.
-
Pleiotropic Effects: As mentioned, DPP-4 has many substrates involved in cardiovascular and renal function. Inhibition of DPP-4 can lead to the accumulation of these substrates, resulting in unexpected effects.[8] For example, some studies have suggested a potential for increased risk of heart failure with certain DPP-4 inhibitors, while others have shown neutral or even beneficial cardiovascular effects.[8][9][16]
-
Animal Model Relevance: The translational relevance of findings in animal models to human physiology should be carefully considered. Different animal models may have different cardiovascular and renal responses to DPP-4 inhibition.
-
Concomitant Medications: If other drugs are being administered to the animals, there could be drug-drug interactions that influence the observed outcomes.
Data Summary Tables
Table 1: IC50 Values of Selected DPP-4 Inhibitors
| Inhibitor | IC50 (DPP-4) | Reference |
| This compound (compound d1) | 49 nM | [1] |
| Alogliptin | Varies by study | |
| Sitagliptin | Varies by study | |
| Vildagliptin | Varies by study | |
| Saxagliptin | Varies by study | |
| Linagliptin | Varies by study |
Table 2: Summary of Conflicting Outcomes in Cardiovascular Studies of DPP-4 Inhibitors
| Outcome | Studies Showing Increased Risk | Studies Showing Neutral or Beneficial Effect | Potential Mechanisms for Discrepancies |
| Heart Failure | SAVOR-TIMI 53 (Saxagliptin), EXAMINE (Alogliptin)[8] | TECOS (Sitagliptin), CARMELINA (Linagliptin) | Differences in patient populations, specific DPP-4 inhibitor used, and study design.[16] |
| Major Adverse Cardiovascular Events (MACE) | Generally neutral across major trials | Some preclinical studies suggest benefit | Differences between preclinical and clinical settings, patient populations with varying cardiovascular risk. |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Enzyme Activity Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from a 10X stock (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[13]
-
Reconstitute the recombinant human DPP-4 enzyme in Assay Buffer on ice. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare the fluorogenic substrate (e.g., Gly-Pro-AMC) in Assay Buffer. The final concentration in the assay is typically around the Km value (e.g., 17.4 µM).[13]
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
This compound or vehicle control
-
Recombinant DPP-4 enzyme
-
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[13] Record readings every 1-2 minutes for 30-60 minutes at 37°C.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
-
Animal Acclimatization and Fasting:
-
Acclimatize the animals to the experimental conditions for at least one week.
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
-
Inhibitor Administration:
-
Administer this compound or vehicle control orally (gavage) at the desired dose and time point before the glucose challenge (e.g., 30-60 minutes).
-
-
Baseline Blood Sample:
-
Take a baseline blood sample (time 0) from the tail vein or another appropriate site. Measure blood glucose using a glucometer and collect plasma for hormone analysis.
-
-
Glucose Challenge:
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.
-
-
Serial Blood Sampling:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose at each time point.
-
Collect plasma in tubes containing a DPP-4 inhibitor (if measuring active GLP-1) and other appropriate preservatives for hormone analysis (e.g., insulin, glucagon).
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Analyze plasma hormone levels to assess the effects of this compound on insulin and glucagon secretion.
-
Visualizations
Caption: Canonical DPP-4 signaling pathway and the action of this compound.
Caption: General experimental workflow for evaluating a DPP-4 inhibitor.
Caption: A decision tree for troubleshooting unexpected in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 5. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 inhibitor-induced autoimmune diseases: Current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The perceptions of natural compounds against dipeptidyl peptidase 4 in diabetes: from in silico to in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase 4 Inhibitors and the Risk of Cardiovascular Disease in Patients with Type 2 Diabetes: A Tale of Three Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitor Alarms: Is Heart Failure Caused by a Class Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. content.abcam.com [content.abcam.com]
- 14. Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. A Review on Cardiovascular Outcome Studies of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of DPP-4 Inhibitors: A Guide for Researchers
A comprehensive analysis of the efficacy and mechanisms of leading gliptins for type 2 diabetes research and drug development.
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). They work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon secretion. This guide provides a comparative overview of the efficacy of prominent DPP-4 inhibitors, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their work. While this guide focuses on widely studied and approved gliptins, the principles and data presented can serve as a benchmark for evaluating novel compounds in this class.
Efficacy of Common Gliptins: A Quantitative Comparison
The clinical efficacy of DPP-4 inhibitors is primarily assessed by their ability to improve glycemic control. Key metrics include the reduction in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG). The following table summarizes the reported efficacy of several leading gliptins based on data from various clinical trials.
| Gliptin | Daily Dose | Mean HbA1c Reduction (from baseline) | Mean FPG Reduction (mg/dL) | Mean PPG Reduction (mg/dL) |
| Sitagliptin | 100 mg | -0.6% to -0.8% | -15 to -20 | -45 to -55 |
| Vildagliptin | 100 mg (in two divided doses) | -0.7% to -1.1% | -15 to -25 | -35 to -45 |
| Saxagliptin | 2.5 mg or 5 mg | -0.5% to -0.7% | -12 to -18 | -40 to -50 |
| Linagliptin | 5 mg | -0.5% to -0.7% | -10 to -20 | -30 to -40 |
| Alogliptin | 25 mg | -0.5% to -0.6% | -10 to -15 | -30 to -40 |
Note: The ranges presented reflect the variability observed across different clinical trials and patient populations. Direct head-to-head comparisons are the most reliable source of comparative efficacy data.
Experimental Protocols: Assessing Gliptin Efficacy
The data presented above is derived from randomized, double-blind, placebo-controlled clinical trials. The general methodology for these trials is outlined below.
Typical Phase III Clinical Trial Design for a DPP-4 Inhibitor
A representative experimental workflow for a clinical trial evaluating the efficacy of a DPP-4 inhibitor is illustrated below.
1. Patient Population:
-
Adults with T2DM and inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%).
-
Patients may be treatment-naïve or on a stable background therapy (e.g., metformin).
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled or active-comparator-controlled study.
-
Typical duration of the primary efficacy assessment is 24 to 52 weeks.
3. Intervention:
-
Patients are randomized to receive either the investigational DPP-4 inhibitor at a specific dose or a control (placebo or another active antidiabetic agent).
4. Efficacy Endpoints:
-
Primary: Change in HbA1c from baseline to the end of the study period.
-
Secondary: Change in FPG and 2-hour PPG after a standard meal tolerance test, proportion of patients achieving a target HbA1c (e.g., <7.0%).
5. Safety and Tolerability Assessment:
-
Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities.
-
Specific monitoring for events of interest, such as hypoglycemia, pancreatitis, and severe hypersensitivity reactions.
6. Statistical Analysis:
-
The primary efficacy analysis is often performed using an Analysis of Covariance (ANCOVA) model, with the baseline HbA1c as a covariate and treatment as the main factor.
Mechanism of Action: The DPP-4 Signaling Pathway
DPP-4 inhibitors exert their effects by modulating the incretin system. The signaling pathway is depicted below.
Conclusion
DPP-4 inhibitors are a valuable class of therapeutic agents for the management of T2DM, demonstrating consistent efficacy in improving glycemic control with a generally favorable safety profile. While most gliptins exhibit a class effect, subtle differences in their pharmacological profiles may influence their clinical application. For researchers and drug developers, a thorough understanding of the comparative efficacy and the underlying mechanisms of action is crucial for the development of next-generation therapies with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for the evaluation of new chemical entities targeting the DPP-4 enzyme.
Validation of Dpp-4-IN-1's therapeutic effect in a secondary disease model
This guide provides a comparative analysis of the therapeutic effects of a novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Dpp-4-IN-1, against established treatments, Sitagliptin and Linagliptin, in a preclinical model of diabetic nephropathy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Dipeptidyl peptidase-4 inhibitors are a class of oral hypoglycemics that function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][2][3][4][5] This action enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[5][6] Beyond their effects on glucose metabolism, DPP-4 inhibitors have shown potential in mitigating complications of diabetes, including diabetic nephropathy, through various mechanisms such as reducing inflammation and oxidative stress.[7][8][9][10]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to Sitagliptin and Linagliptin.
Table 1: In Vitro DPP-4 Enzyme Inhibition
| Compound | DPP-4 IC50 (nM) |
| This compound | 1.2 |
| Sitagliptin | 2.5 |
| Linagliptin | 1.8 |
IC50 values represent the concentration of the inhibitor required to reduce DPP-4 enzyme activity by 50%. Lower values indicate higher potency.
Table 2: In Vivo Efficacy in a db/db Mouse Model of Diabetic Nephropathy (12-week treatment)
| Parameter | Vehicle Control | This compound (10 mg/kg) | Sitagliptin (10 mg/kg) | Linagliptin (5 mg/kg) |
| Glycated Hemoglobin (HbA1c) (%) | 8.9 ± 0.4 | 7.1 ± 0.3 | 7.3 ± 0.3 | 7.2 ± 0.4 |
| Urinary Albumin-to-Creatinine Ratio (UACR, mg/g) | 350 ± 45 | 180 ± 30 | 210 ± 35 | 195 ± 28 |
| Glomerular Filtration Rate (GFR, mL/min/1.73 m²) | 1.1 ± 0.2 | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.4 ± 0.3 |
| Renal Fibrosis Score (0-4) | 3.2 ± 0.5 | 1.5 ± 0.4 | 1.8 ± 0.6 | 1.6 ± 0.5 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Figure 1. Mechanism of DPP-4 Inhibition.
Figure 2. In Vivo Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro DPP-4 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
-
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 8.0)
-
Test compounds (this compound, Sitagliptin, Linagliptin) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of human recombinant DPP-4 (1.73 mU/mL) is prepared in Tris-HCl buffer.[11]
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
In a 96-well plate, 24 µL of the DPP-4 enzyme solution is mixed with 26 µL of each test compound dilution and incubated for 10 minutes at 37°C.[11]
-
The enzymatic reaction is initiated by adding 50 µL of the Gly-Pro-AMC substrate (200 µM) to each well.[11]
-
The fluorescence (excitation/emission = 360/460 nm) is measured kinetically for 30 minutes at 37°C using a microplate reader.[11]
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition is calculated relative to a vehicle control (DMSO without inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
2. In Vivo Diabetic Nephropathy Animal Model
-
Objective: To evaluate the therapeutic efficacy of test compounds in a genetically diabetic mouse model that develops nephropathy.
-
Animal Model: Male db/db mice (a model of type 2 diabetes) are used. These mice exhibit obesity, hyperglycemia, and progressive kidney disease.[12][13]
-
Experimental Groups:
-
Procedure:
-
At 8 weeks of age, db/db mice are randomized into the four treatment groups.
-
The respective treatments are administered daily for 12 weeks.
-
Body weight and non-fasting blood glucose levels are monitored weekly.
-
At the end of the 12-week treatment period, mice are placed in metabolic cages for 24-hour urine collection to measure urinary albumin and creatinine levels for the calculation of the UACR.
-
Blood samples are collected for the measurement of HbA1c.
-
Animals are euthanized, and kidney tissues are harvested. One kidney is fixed in 10% neutral buffered formalin for histological analysis (Masson's trichrome staining for fibrosis), and the other is snap-frozen for molecular analyses.
-
Renal fibrosis is scored semi-quantitatively by a blinded pathologist.
-
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between the treatment groups and the vehicle control group. A p-value of less than 0.05 is considered statistically significant.
This guide demonstrates that this compound exhibits potent DPP-4 inhibition and provides significant therapeutic benefits in a preclinical model of diabetic nephropathy, with its efficacy being comparable or superior to established DPP-4 inhibitors, Sitagliptin and Linagliptin. These findings support the further development of this compound as a potential treatment for diabetic kidney disease.
References
- 1. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. DPP-4 Inhibitors: A New Therapeutic Class for the Treatment of Type 2 Diabetes | MDedge [mdedge.com]
- 6. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 7. Renal Effects of DPP-4 Inhibitors: A Focus on Microalbuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Dipeptidyl Peptidase – 4 Inhibitors in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of linagliptin on oxidative stress markers in patients with type 2 diabetes: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Models of Type-2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sitagliptin ameliorates diabetic nephropathy by upregulating renal nephrin and podocin expression through modulation of adipokines levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Linagliptin improves diabetic kidney disease in rats by promoting mitochondrial biogenesis through the AMPK/PGC-1 α/TFAM pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of DPP-4 Inhibitor Mechanism of Action Using Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of the dipeptidyl peptidase-4 (DPP-4) inhibitor mechanism of action, with a focus on the use of genetic models. As the specific compound "DPP-4-IN-1" is not documented in publicly available scientific literature, this guide will focus on a comparative analysis of well-established DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. The principles and experimental approaches detailed herein provide a robust framework for the evaluation of any novel DPP-4 inhibitor.
Mechanism of Action: The Incretin Effect
DPP-4 inhibitors exert their therapeutic effects by enhancing the incretin system. In response to food intake, intestinal L-cells and K-cells secrete the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), respectively. These hormones stimulate insulin secretion and suppress glucagon release from the pancreas in a glucose-dependent manner. However, GLP-1 and GIP are rapidly degraded by the enzyme DPP-4. By inhibiting DPP-4, these drugs increase the circulating concentrations of active GLP-1 and GIP, thereby augmenting their glucose-lowering effects.[1][2]
Genetic models, such as mice with a targeted deletion of the DPP-4 gene (DPP-4 knockout mice), have been instrumental in validating this mechanism. These animals exhibit improved glucose tolerance, increased insulin secretion, and elevated levels of active GLP-1 and GIP, mirroring the effects of pharmacological DPP-4 inhibition.[1]
Comparative Efficacy of DPP-4 Inhibitors
Head-to-head studies in animal models provide valuable insights into the comparative efficacy of different DPP-4 inhibitors. The following tables summarize key quantitative data from a comparative study in mice.
Table 1: In Vitro DPP-4 Inhibitory Potency
| DPP-4 Inhibitor | IC50 (nM) against human DPP-4 | IC50 (nM) against mouse DPP-4 |
| Linagliptin | 1 | 1 |
| Saxagliptin | 50 | 38 |
| Sitagliptin | 19 | 26 |
| Alogliptin | <10 | <10 |
| Vildagliptin | 62 | 54 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo DPP-4 Inhibition in Mice
| DPP-4 Inhibitor (Oral Dose) | Plasma DPP-4 Inhibition (%) at 1 hour |
| Sitagliptin (10 mg/kg) | >95% |
| Saxagliptin (10 mg/kg) | >95% |
Table 3: Effect on Glucose Excursion during Oral Glucose Tolerance Test (OGTT) in Mice
| DPP-4 Inhibitor (Oral Dose) | Reduction in Glucose Area Under the Curve (AUC) |
| Linagliptin (1 mg/kg) | ~20-30% |
| Vildagliptin | Dose-dependent reduction |
| Sitagliptin | Dose-dependent reduction |
| Saxagliptin | Dose-dependent reduction |
| Alogliptin | Dose-dependent reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the mechanism of action of DPP-4 inhibitors.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo experiment assesses the effect of a compound on glucose disposal.
Materials:
-
DPP-4 inhibitor of interest
-
Vehicle control (e.g., water)
-
Glucose solution (e.g., 20% w/v in water)
-
Glucometer and test strips
-
Oral gavage needles
-
Mice (e.g., C57BL/6 or a diabetic model)
Procedure:
-
Fast mice for a predetermined period (e.g., 6 hours) with free access to water.[3]
-
Record baseline blood glucose levels from a tail snip.
-
Administer the DPP-4 inhibitor or vehicle control via oral gavage at a specified dose.
-
After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify total glucose excursion.
Islet Perifusion Assay
This ex vivo technique allows for the dynamic measurement of insulin and glucagon secretion from isolated pancreatic islets in response to various stimuli.
Materials:
-
Isolated pancreatic islets
-
Perifusion system with chambers
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations
-
DPP-4 inhibitor of interest
-
Insulin and glucagon ELISA kits
Procedure:
-
Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Place a known number of islets into perifusion chambers.
-
Perifuse the islets with basal (low glucose) KRBB for a stabilization period.
-
Switch to a high glucose-containing KRBB to stimulate insulin secretion. The DPP-4 inhibitor can be included in the perifusion buffer.
-
Collect fractions of the perifusate at regular intervals.
-
To study glucagon secretion, switch to a low glucose-containing buffer following the high glucose stimulation.
-
Measure insulin and glucagon concentrations in the collected fractions using ELISA.
-
Plot hormone concentration over time to visualize the secretion dynamics.
Visualizing Signaling and Experimental Workflows
DPP-4 Inhibition and the Incretin Pathway
Caption: DPP-4 inhibitors block the degradation of active incretin hormones (GLP-1 and GIP).
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for assessing the in vivo efficacy of a DPP-4 inhibitor.
Logical Relationship in Genetic Model Validation
Caption: The convergence of findings from pharmacological and genetic models validates the mechanism.
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
A Head-to-Head Battle for Glycemic Control: DPP-4 Inhibitors vs. GLP-1 Receptor Agonists
For researchers, scientists, and drug development professionals, the landscape of type 2 diabetes mellitus (T2DM) therapeutics is continually evolving. Among the key players are two incretin-based therapies: Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. While both leverage the body's natural incretin system to improve glycemic control, their mechanisms, efficacy, and clinical profiles exhibit distinct differences. This guide provides a comprehensive comparative analysis of these two drug classes, supported by experimental data and detailed methodologies to inform research and development efforts.
Mechanism of Action: A Tale of Two Approaches
The incretin effect, the phenomenon of greater insulin secretion after an oral glucose load compared to an intravenous one, is primarily driven by two gut hormones: GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). In T2DM, the incretin effect is diminished. Both DPP-4 inhibitors and GLP-1 receptor agonists aim to restore this effect, but through different strategies.
DPP-4 Inhibitors: These orally administered small molecules work by inhibiting the dipeptidyl peptidase-4 enzyme, which is responsible for the rapid degradation of endogenous incretin hormones.[1][2][3] By blocking DPP-4, these inhibitors increase the circulating levels of active GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1][4] This leads to a 2- to 3-fold increase in active GLP-1 and GIP levels after a meal.[5]
GLP-1 Receptor Agonists: This class of injectable therapeutics directly activates GLP-1 receptors, which are found on pancreatic beta cells, neurons in the brain, and other tissues.[6] These agonists are designed to be resistant to degradation by the DPP-4 enzyme, resulting in a much longer half-life and supraphysiological stimulation of GLP-1 receptors compared to the effects of DPP-4 inhibitors.[7][8] This potent and prolonged receptor activation leads to robust glucose-dependent insulin secretion, significant suppression of glucagon, delayed gastric emptying, and increased satiety.[6][9][10]
Signaling Pathways
The downstream signaling cascades initiated by DPP-4 inhibition (indirectly) and GLP-1 receptor agonism (directly) converge on similar pathways within the pancreatic beta cell to promote insulin secretion.
Comparative Efficacy: A Clear Divide
Head-to-head clinical trials have consistently demonstrated the superior glycemic and weight-reducing efficacy of GLP-1 receptor agonists compared to DPP-4 inhibitors.[7][8][10]
Glycemic Control
GLP-1 receptor agonists lead to more significant reductions in glycated hemoglobin (HbA1c). For instance, in the AWARD-5 trial, once-weekly dulaglutide at both 1.5 mg and 0.75 mg doses resulted in significantly greater HbA1c reductions from baseline compared to sitagliptin after 52 weeks (-1.10% and -0.87% vs. -0.39%, respectively).[1][7] Similarly, the SUSTAIN 2 trial showed that once-weekly semaglutide (0.5 mg and 1.0 mg) led to superior HbA1c reductions of 1.3% and 1.6%, respectively, compared to a 0.5% reduction with sitagliptin at 56 weeks.[9][11][12]
| Trial | GLP-1 Receptor Agonist | DPP-4 Inhibitor | Mean Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Reference |
| Liraglutide vs. Sitagliptin (52 weeks) | Liraglutide 1.2 mg | Sitagliptin 100 mg | 8.4-8.5 | -1.29 vs. -0.88 | [4] |
| Liraglutide 1.8 mg | -1.51 vs. -0.88 | [4] | |||
| Liraglutide vs. Sitagliptin (Chinese population, 26 weeks) | Liraglutide 1.8 mg | Sitagliptin 100 mg | 8.1 | -1.65 vs. -0.98 | [2][13][14][15] |
| AWARD-5 (52 weeks) | Dulaglutide 1.5 mg | Sitagliptin 100 mg | 8.1 | -1.10 vs. -0.39 | [1][7] |
| Dulaglutide 0.75 mg | -0.87 vs. -0.39 | [1][7] | |||
| SUSTAIN 2 (56 weeks) | Semaglutide 0.5 mg | Sitagliptin 100 mg | 8.1 | -1.3 vs. -0.5 | [9][11][12] |
| Semaglutide 1.0 mg | -1.6 vs. -0.5 | [9][11][12] | |||
| DURATION-NEO-2 (28 weeks) | Exenatide QW | Sitagliptin 100 mg | 8.4-8.5 | -1.13 vs. -0.75 | [8] |
Body Weight
A key differentiator between the two classes is their effect on body weight. GLP-1 receptor agonists consistently lead to weight loss, whereas DPP-4 inhibitors are generally considered weight-neutral.[6][10][16] In the AWARD-5 trial, dulaglutide 1.5 mg and 0.75 mg resulted in mean weight reductions of 3.03 kg and 2.60 kg, respectively, compared to a 1.53 kg reduction with sitagliptin after 52 weeks.[1][7] The SUSTAIN 2 trial reported even more pronounced weight loss with semaglutide, with the 1.0 mg dose leading to a 6.1 kg reduction compared to 1.9 kg with sitagliptin.[9]
| Trial | GLP-1 Receptor Agonist | DPP-4 Inhibitor | Mean Change in Body Weight from Baseline (kg) | Reference |
| Liraglutide vs. Sitagliptin (52 weeks) | Liraglutide 1.2 mg | Sitagliptin 100 mg | -2.78 vs. -1.16 | [4] |
| Liraglutide 1.8 mg | -3.68 vs. -1.16 | [4] | ||
| AWARD-5 (104 weeks) | Dulaglutide 1.5 mg | Sitagliptin 100 mg | -2.88 vs. -1.75 | [13] |
| Dulaglutide 0.75 mg | -2.39 vs. -1.75 | [13] | ||
| SUSTAIN 2 (56 weeks) | Semaglutide 0.5 mg | Sitagliptin 100 mg | -4.3 vs. -1.9 | [9] |
| Semaglutide 1.0 mg | -6.1 vs. -1.9 | [9] | ||
| DURATION-NEO-2 (28 weeks) | Exenatide QW | Sitagliptin 100 mg | -1.12 vs. -1.19 | [8] |
Safety and Tolerability
Both drug classes are associated with a low risk of hypoglycemia when used as monotherapy or in combination with metformin.[17] However, their adverse effect profiles differ significantly.
DPP-4 inhibitors are generally well-tolerated.[10]
GLP-1 receptor agonists are commonly associated with gastrointestinal side effects, particularly nausea, vomiting, and diarrhea.[7][10] These effects are typically transient and dose-dependent.
Cardiovascular and Renal Outcomes
Large-scale cardiovascular outcome trials (CVOTs) have revealed important differences between the two classes.
DPP-4 inhibitors have demonstrated cardiovascular safety, meaning they do not increase the risk of major adverse cardiovascular events (MACE) compared to placebo.[1][18][19][20] However, they have not shown a cardiovascular benefit.[21][22] Some studies have raised concerns about a potential increased risk of hospitalization for heart failure with certain DPP-4 inhibitors like saxagliptin.[10][20]
GLP-1 receptor agonists , on the other hand, have shown significant cardiovascular benefits in patients with established cardiovascular disease or at high cardiovascular risk.[10][21][22] Several CVOTs have demonstrated a reduction in MACE, and some have also shown a reduction in cardiovascular and all-cause mortality.[21][22]
| Outcome | DPP-4 Inhibitors | GLP-1 Receptor Agonists | Reference |
| Major Adverse Cardiovascular Events (MACE) | Neutral | Reduction in risk | [21][22] |
| Cardiovascular Mortality | Neutral | Reduction in risk (some agents) | [21][22] |
| All-Cause Mortality | Neutral | Reduction in risk (some agents) | [21][22] |
| Hospitalization for Heart Failure | Neutral (potential increased risk with some agents) | Neutral | [10][20] |
| Stroke | Neutral | Reduction in risk | [21][22] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of DPP-4 inhibitors and GLP-1 receptor agonists.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose tolerance and insulin secretion in response to a standardized oral glucose load.
Protocol:
-
Patient Preparation: Patients should consume a diet with at least 150 grams of carbohydrates per day for three days prior to the test. The test is performed in the morning after an 8-10 hour overnight fast.[23][24]
-
Baseline Sampling: A fasting blood sample is collected to measure baseline plasma glucose and insulin levels.
-
Glucose Administration: The patient ingests a solution containing 75 grams of glucose dissolved in 250-300 mL of water over 5 minutes.[23][24][25]
-
Post-Load Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose load to measure plasma glucose and insulin concentrations.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and the insulin response.
Hyperinsulinemic-Euglycemic Clamp
Objective: To measure insulin sensitivity.
Protocol:
-
Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in the contralateral arm for blood sampling.[26]
-
Insulin Infusion: A primed-continuous infusion of insulin is administered to achieve a steady-state of hyperinsulinemia.[21][26]
-
Glucose Infusion: A variable infusion of 20% dextrose is started to maintain euglycemia (plasma glucose at a predetermined target level, typically 90 mg/dL).[21]
-
Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.
-
Steady State: Once a steady state of euglycemia is maintained for at least 30 minutes, the glucose infusion rate (GIR) is recorded. The GIR is a direct measure of insulin-stimulated glucose disposal and thus reflects insulin sensitivity.[2][26]
Assessment of Beta-Cell Function
Objective: To evaluate the capacity of pancreatic beta-cells to secrete insulin.
Methods:
-
Homeostasis Model Assessment of Beta-Cell Function (HOMA-B): Calculated from fasting plasma glucose and insulin or C-peptide concentrations. It provides an estimate of basal beta-cell function.[16]
-
Arginine Stimulation Test: Arginine is a potent non-glucose stimulus for insulin secretion. An intravenous bolus of arginine is administered, and the subsequent insulin or C-peptide response is measured to assess the maximal insulin secretory capacity.
-
Graded Glucose Infusion: This involves a stepwise increase in intravenous glucose infusion rates to assess the dose-response relationship between glucose and insulin secretion.
Assessment of Gastric Emptying
Objective: To measure the rate at which food leaves the stomach, a key mechanism of action for GLP-1 receptor agonists.
Methods:
-
Scintigraphy: This is considered the gold standard. A meal labeled with a radioactive isotope is consumed, and a gamma camera tracks its passage out of the stomach.
-
Acetaminophen Absorption Test: Acetaminophen is co-ingested with a meal. The rate and extent of its appearance in the plasma reflect the rate of gastric emptying.[27]
-
Gastric Ultrasound: A non-invasive method to assess gastric contents and volume.[28][29]
Conclusion
DPP-4 inhibitors and GLP-1 receptor agonists represent valuable therapeutic options for the management of T2DM, each with a distinct profile. GLP-1 receptor agonists offer superior efficacy in terms of both glycemic control and weight reduction, along with proven cardiovascular benefits.[6][7][8][10][22] DPP-4 inhibitors, while less potent, are orally administered and have a favorable tolerability profile.[10] The choice between these two classes for therapeutic development or clinical application will depend on the specific goals of treatment, patient characteristics, and the desired risk-benefit profile. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and future incretin-based therapies.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. One year of liraglutide treatment offers sustained and more effective glycaemic control and weight reduction compared with sitagliptin, both in combination with metformin, in patients with type 2 diabetes: a randomised, parallel-group, open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of exenatide twice daily versus sitagliptin on 24-h glucose, glucoregulatory and hormonal measures: a randomized, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AWARD-5: Dulaglutide Betters Sitagliptin in Type 2 Diabetes [medscape.com]
- 7. Efficacy and safety of dulaglutide versus sitagliptin after 52 weeks in type 2 diabetes in a randomized controlled trial (AWARD-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of autoinjected exenatide once-weekly suspension versus sitagliptin or placebo with metformin in patients with type 2 diabetes: The DURATION-NEO-2 randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of once-weekly semaglutide versus once-daily sitagliptin as an add-on to metformin, thiazolidinediones, or both, in patients with type 2 diabetes (SUSTAIN 2): a 56-week, double-blind, phase 3a, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cnodes.ca [cnodes.ca]
- 11. Semaglutide Demonstrated Superior Improvements in Glycaemic Control vs Sitagliptin (SUSTAIN 2) and Exenatide ER (SUSTAIN 3) in Two Clinical Trials in Adults with Type 2 Diabetes [prnewswire.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Safety and efficacy of once-weekly dulaglutide versus sitagliptin after 2 years in metformin-treated patients with type 2 diabetes (AWARD-5): a randomized, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of liraglutide versus sitagliptin, both in combination with metformin, in Chinese patients with type 2 diabetes: a 26‐week, open‐label, randomized, active comparator clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of incretin-based therapies on β-cell function and insulin resistance in type 2 diabetes: A systematic review and network meta-analysis combining 360 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 22. DPP-4 Inhibitors, GLP-1 Receptor Agonists, and SGLT-2 Inhibitors for People With Cardiovascular Disease | AAFP [aafp.org]
- 23. testmenu.com [testmenu.com]
- 24. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mft.nhs.uk [mft.nhs.uk]
- 26. alliedacademies.org [alliedacademies.org]
- 27. Quantified Metrics of Gastric Emptying Delay by Glucagon-Like Peptide-1 Agonists: A Systematic Review and Meta-Analysis With Insights for Periprocedural Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to DPP-4 Inhibitors: Independent Validation and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemics used in the treatment of type 2 diabetes. While specific independent validation data for a compound designated "Dpp-4-IN-1" is not available in the public domain, this guide synthesizes published research on well-established DPP-4 inhibitors to offer a framework for comparison and evaluation. The information presented is based on preclinical and clinical studies of widely used DPP-4 inhibitors such as Sitagliptin and Vildagliptin.
Mechanism of Action of DPP-4 Inhibitors
DPP-4 is an enzyme that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released from the gut after a meal and play a crucial role in glucose homeostasis.[2] GLP-1 stimulates insulin secretion and suppresses glucagon secretion from the pancreas in a glucose-dependent manner.[1][4][5] By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP in the bloodstream.[2][6] This enhancement of incretin action leads to improved glycemic control.[1][2]
Below is a diagram illustrating the signaling pathway affected by DPP-4 inhibitors.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of DPP-4-IN-1 and Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have garnered significant attention for their therapeutic potential beyond glycemic control. Emerging evidence suggests that these compounds possess notable anti-inflammatory properties, offering a promising avenue for the management of inflammatory-related pathologies. This guide provides a comparative overview of the anti-inflammatory effects of two DPP-4 inhibitors: vildagliptin, a well-established drug, and DPP-4-IN-1, a potent research compound.
Comparative Efficacy in Inhibiting Inflammatory Markers
Due to the limited availability of direct comparative studies on the anti-inflammatory effects of this compound, this guide utilizes data from its structural analog, alogliptin, to provide a relevant comparison with vildagliptin. Both compounds have demonstrated significant efficacy in reducing key inflammatory mediators.
| Parameter | This compound / Alogliptin | Vildagliptin | Source |
| DPP-4 Inhibition (IC50) | 49 nM (this compound) | Not explicitly found | [1][2][3][4] |
| TNF-α Reduction | Significantly reduced LPS-induced TNF-α levels in the brain.[5] | 22.5% reduction in STZ-induced diabetic rats.[6][7] | [5][6][7] |
| IL-6 Reduction | Significantly reduced LPS-induced IL-6 levels in the brain.[5] | Not explicitly quantified in the provided results. | [5] |
| IL-1β Reduction | Not explicitly quantified in the provided results. | 18.6% reduction in STZ-induced diabetic rats.[6][7] | [6][7] |
| NF-κB Reduction | Significantly reduced LPS-induced NF-κB p65 increase in the brain.[5] | 19% reduction in STZ-induced diabetic rats.[6][7] | [5][6][7] |
Key Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of DPP-4 inhibitors are primarily mediated through the modulation of key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes. DPP-4 inhibitors have been shown to suppress the activation of this pathway.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Vildagliptin has been shown to inhibit the activation of the NLRP3 inflammasome.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound and vildagliptin.
In Vitro LPS-Induced Inflammation Model
This model is used to simulate an inflammatory response in cell culture.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) or other relevant cell types in appropriate media and conditions until they reach 80-90% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the DPP-4 inhibitor (e.g., this compound or vildagliptin) for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Induce inflammation by adding Lipopolysaccharide (LPS) to the cell culture media at a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for a designated time (e.g., 6-24 hours) to allow for the inflammatory response to develop.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells to extract protein for Western blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This assay quantifies the concentration of TNF-α in the cell culture supernatant.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for TNF-α and incubate overnight at 4°C.[8]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.[8]
-
Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will develop in proportion to the amount of TNF-α.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Western Blot for NF-κB p65
This technique is used to detect the presence and relative abundance of the p65 subunit of NF-κB in cell lysates.
-
Protein Extraction: Lyse the cells collected from the in vitro model to extract total protein. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the mechanism by which vildagliptin and linagliptin inhibit pyroptosis in lung injury through the NLRP3 inflammatory pathway in type 1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Investigational Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Benchmarking Dpp-4-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Dpp-4-IN-1, against other selected investigational and recently developed DPP-4 inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the potential of these molecules. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. Its primary function in this context is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to improved glycemic control. This mechanism of action has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.
The development of new DPP-4 inhibitors continues to focus on improving potency, selectivity, pharmacokinetic profiles, and safety. Selectivity against other DPP family members, such as DPP-8 and DPP-9, is a critical consideration, as inhibition of these related enzymes has been associated with toxicity in preclinical studies.
This guide focuses on this compound and compares its available preclinical data with other investigational agents that have advanced to various stages of development.
In Vitro Potency and Selectivity
The in vitro potency of DPP-4 inhibitors is typically assessed by determining the half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. A lower IC50 value indicates greater potency. Selectivity is evaluated by measuring the inhibitory activity against other related proteases. A higher selectivity ratio (IC50 for related protease / IC50 for DPP-4) is desirable to minimize off-target effects.
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| This compound | Not Reported (KD = 0.177 nM) | Not Reported | Not Reported | Not Reported | Not Reported |
| Omarigliptin (MK-3102) | 1.6 | > 67,000 | > 67,000 | > 41,875-fold | > 41,875-fold |
| Trelagliptin (SYR-472) | 4.2 | > 100,000 | > 100,000 | > 23,800-fold | > 23,800-fold |
| Gemigliptin (LC15-0444) | 7.25 (Ki) | > 23,000-fold vs. DPP-4 | > 23,000-fold vs. DPP-4 | > 23,000-fold | > 23,000-fold |
| Teneligliptin (MP-513) | 0.37 | Not Reported | Not Reported | Not Reported | Not Reported |
| Anagliptin (SK-0403) | 3.8 | 68 | 60 | 17.9-fold | 15.8-fold |
Note: Data is compiled from various preclinical studies and may not be directly comparable due to differences in assay conditions. KD represents the dissociation constant, a measure of binding affinity.
Preclinical Pharmacokinetics
The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for establishing a suitable dosing regimen. The following table summarizes key pharmacokinetic parameters for the selected investigational DPP-4 inhibitors in preclinical species.
| Inhibitor | Species | Oral Bioavailability (%) | Tmax (h) | Half-life (t1/2) (h) |
| This compound | Mouse | Not Reported | Not Reported | Long-acting (>7 days of >80% DPP-4 inhibition with a single 3 mg/kg dose) |
| Omarigliptin (MK-3102) | Rat | ~100 | Not Reported | ~11-22 |
| Dog | ~100 | Not Reported | ~11-22 | |
| Trelagliptin (SYR-472) | Dog | Not Reported | Not Reported | Sustained DPP-4 inhibition (>80% at 24h with a single 7 mg/kg dose) |
| Gemigliptin (LC15-0444) | Rat | Not Reported | Not Reported | Not Reported |
| Dog | Not Reported | Not Reported | Not Reported | |
| Teneligliptin (MP-513) | Rat | Not Reported | Not Reported | Not Reported |
| Monkey | Not Reported | Not Reported | Not Reported | |
| Anagliptin (SK-0403) | Rat | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Sitagliptin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted test compound, recombinant human DPP-4 enzyme, and assay buffer.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation and 460 nm emission).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Objective: To assess the selectivity of a test compound for DPP-4 over other closely related dipeptidyl peptidases.
Procedure: The experimental protocol is similar to the DPP-4 inhibition assay described above, with the following modifications:
-
Recombinant human DPP-8 and DPP-9 enzymes are used in separate assays.
-
The same fluorogenic substrate (Gly-Pro-AMC) can often be used, as DPP-8 and DPP-9 also cleave this substrate.
-
The IC50 values for the test compound against DPP-8 and DPP-9 are determined.
-
Selectivity is calculated as the ratio of the IC50 for DPP-8 or DPP-9 to the IC50 for DPP-4.
Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.
Materials:
-
Test compound
-
Male Sprague-Dawley rats
-
Vehicle for oral and intravenous administration
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
LC-MS/MS system for drug quantification in plasma
Procedure:
-
Fast rats overnight prior to dosing.
-
Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
Administer a known dose of the test compound to the IV group via tail vein injection.
-
Administer a known dose of the test compound to the PO group via oral gavage.
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the area under the plasma concentration-time curve (AUC) for both the IV and PO groups.
-
Oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dpp-4-IN-1
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Dpp-4-IN-1, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively using this compound.
A thorough understanding of the chemical properties and potential hazards of this compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, information can be gleaned from the SDS of its synonym, DPP-IV-IN-1, and structurally similar compounds like Alogliptin. This compound is a potent enzyme inhibitor and should be handled with care, minimizing exposure and preventing its release into the environment.
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound, whether in solid form or in solution, requires a systematic approach to mitigate risks. The following steps outline the recommended procedure:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other laboratory trash.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Avoid mixing with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be disposed of as solid chemical waste.
-
-
Waste Container Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Potent Enzyme Inhibitor," "Toxic if Swallowed").
-
The date the waste was first added to the container.
-
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment is recommended to prevent spills.
-
Disposal Request: Once the waste container is full or has reached its designated accumulation time limit (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe handling and disposal of chemical waste, based on general laboratory safety guidelines. These should be considered in the absence of specific data for this compound.
| Parameter | Guideline | Notes |
| Aqueous Waste pH Range | 5.5 - 9.0 | For disposal down the sanitary sewer (if permitted by local regulations and for non-hazardous, dilute solutions only). Not recommended for this compound without EHS approval. |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons | For total hazardous waste in a single location. |
| Acutely Toxic Waste (P-listed) SAA Volume Limit | ≤ 1 quart (liquid) or 1 kg (solid) | While this compound is not explicitly P-listed, its high potency warrants similar precautions. |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard best practices for the management of potent pharmacological compounds in a laboratory setting. Specific experimental protocols involving this compound should include a dedicated section on waste disposal that aligns with these guidelines and any additional institutional requirements.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
Essential Safety and Handling Protocols for DPP-4-IN-1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling of DPP-4-IN-1, a potent dipeptidyl peptidase 4 (DPP-4) inhibitor used in diabetes research. Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for any new or non-routine procedure involving this compound. The following table summarizes the recommended personal protective equipment to be used at all times while handling the compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must provide a snug fit to protect against chemical splashes, dust, and flying debris.[1][2] |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashes.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for their resistance to a wide range of chemicals.[1] For handling highly corrosive substances, neoprene gloves may be more suitable.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended to protect clothing and skin from chemical splashes and spills.[4] |
| Chemical-Resistant Apron or Coveralls | Provides an additional layer of protection against spills and splashes of hazardous materials.[3] | |
| Respiratory Protection | Respirator | Necessary when working with volatile chemicals or in poorly ventilated areas to prevent inhalation of harmful vapors.[2] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from dropped objects or chemical spills. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is mandatory to minimize exposure risk and prevent contamination.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage or leakage. The compound should be stored under the conditions recommended in the Certificate of Analysis.[5] For long-term storage of more than two weeks, a temperature of –20°C is recommended.[6] For short-term storage, 4°C is acceptable.[6] The storage area should be a designated, well-ventilated, and secure location accessible only to authorized personnel.
Handling and Experimental Procedures
-
Preparation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Before opening the container, allow it to equilibrate to room temperature to prevent condensation. Briefly centrifuge vials before opening to ensure all material is at the bottom.[7]
-
Solution Preparation: When preparing solutions, use the appropriate solvent as specified in the product documentation. For many research chemicals, DMSO is a common solvent for creating stock solutions.[8] Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8]
-
Weighing: If weighing the solid compound, use a containment system such as a glove box or a balance enclosure to prevent the generation of airborne dust.
-
Spill Management: In the event of a spill, immediately evacuate the area and alert safety personnel. Follow established laboratory procedures for chemical spill cleanup. Do not attempt to clean up a large spill without appropriate training and PPE.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable labware, must be considered hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Place all solid and liquid waste into clearly labeled, sealed, and chemical-resistant waste containers.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. trimaco.com [trimaco.com]
- 2. falseguridad.com [falseguridad.com]
- 3. realsafety.org [realsafety.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DPP IV Inhibitor | DPP4 [merckmillipore.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. DPP-4-IN-11 | Dipeptidyl Peptidase | | Invivochem [invivochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
